Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
説明
BenchChem offers high-quality Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
methyl 2-(3-carbamoyl-4-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O5/c1-16-5(12)3-10-2-4(11(14)15)6(9-10)7(8)13/h2H,3H2,1H3,(H2,8,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIVHRYGLCLAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C(=N1)C(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Methodological Guide to the Structural Elucidation of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate: A Blueprint for Novel Compound Characterization
Foreword: The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and development. This knowledge, derived from single-crystal X-ray diffraction, provides invaluable insights into a compound's physicochemical properties, its potential interactions with biological targets, and its solid-state behavior, which is critical for formulation and manufacturing. As of the latest literature and database review, the specific crystal structure of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate has not been publicly reported. This guide, therefore, serves as a comprehensive methodological blueprint for researchers, scientists, and drug development professionals. It outlines the necessary steps to determine the crystal structure of this, and other novel, pyrazole-based compounds, from initial synthesis to final structural analysis and data interpretation.
Part 1: Synthesis and Crystallization: The Genesis of a Suitable Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The proposed synthesis of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate would likely involve a multi-step process, leveraging established pyrazole chemistry. A plausible route could start from the alkylation of a suitable pyrazole precursor.[1]
Proposed Synthetic Approach:
A potential synthetic pathway could involve the reaction of 3-carbamoyl-4-nitro-1H-pyrazole with methyl bromoacetate in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This would lead to the N-alkylation of the pyrazole ring to yield the desired product.
Crystallization: The Art and Science of Ordered Solids
Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The goal is to produce a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension, free of defects.[2] Several techniques can be employed, and the choice is often empirical.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. This is a simple and widely used method.[3]
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent is critical. A good solvent will dissolve the compound completely at a higher temperature or concentration and allow for slow precipitation as conditions change. A screening of various solvents and solvent mixtures is often necessary.
Part 2: Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The fundamental principle behind this technique is Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing of the crystal lattice planes.
Experimental Protocol for Data Collection:
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a loop, which is then attached to the goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms.[2] It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[2] The diffractometer rotates the crystal through a series of angles, and the diffracted X-rays are detected.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors, such as background noise, absorption, and Lorentz-polarization effects. This process yields a list of unique reflections with their corresponding intensities.
Part 3: Structure Solution and Refinement: From Data to a 3D Model
The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.
Structure Solution and Refinement Workflow:
Caption: Workflow for Crystal Structure Determination.
Hypothetical Crystallographic Data:
While the actual data for the title compound is not available, a hypothetical but realistic set of crystallographic parameters, based on similar pyrazole structures, is presented in the table below.[2][4]
| Parameter | Hypothetical Value |
| Chemical Formula | C7H7N3O5 |
| Formula Weight | 213.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 924.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.53 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 150 |
| R-factor | ~0.04 |
Part 4: Structural Insights and Implications for Drug Development
The final refined structure provides a wealth of information.
Molecular Geometry:
The analysis would reveal precise bond lengths, bond angles, and torsion angles. The planarity of the pyrazole ring and the orientation of the carbamoyl, nitro, and acetate substituents would be determined. These parameters are crucial for understanding the molecule's conformation and steric properties.
Intermolecular Interactions:
A key aspect of the analysis is the identification of intermolecular interactions, such as hydrogen bonds and π-π stacking.[5] For Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate, one would expect hydrogen bonding involving the carbamoyl group and potentially the nitro group, which would play a significant role in the crystal packing.
Visualization of the Hypothetical Molecular Structure:
Caption: 2D representation of the molecular structure.
Relevance in Drug Development:
-
Structure-Activity Relationships (SAR): The crystal structure provides a basis for understanding how the molecule's shape and electronic properties relate to its biological activity.
-
Pharmacophore Modeling: The 3D arrangement of functional groups can be used to develop pharmacophore models for virtual screening and lead optimization.
-
Solid-State Properties: Polymorphism, the ability of a compound to exist in multiple crystal forms, can have a profound impact on a drug's solubility, stability, and bioavailability. X-ray diffraction is the definitive method for identifying and characterizing polymorphs.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Rsc.org. Retrieved from [Link]
-
Zama, S., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1037. Available at: [Link]
-
Fang, B., et al. (2019). Crystal structure of methyl 2-(4-(pyrazolo[1,5-a] pyrimidin-6-yl)phenyl)acetate, C15H13N3O2. Zeitschrift für Kristallographie - New Crystal Structures, 234(2), 395-397. Available at: [Link]
-
Fun, H.-K., et al. (2011). 3-Methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3235. Available at: [Link]
-
Chernyshev, V. M., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 27(24), 8963. Available at: [Link]
- Siddiqui, S., et al. (2021). Synthesis of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. Journal of Chemical, Biological and Physical Sciences, 11(3), 235-246.
- Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. (2024). Molbank, 2024(3), M1851.
-
Al-Soud, Y. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8954. Available at: [Link]
- National Bureau of Standards. (1963). Standard X-Ray Diffraction Powder Patterns. Volume 1. Data for 54 Inorganic Substances.
-
PubChem. (n.d.). Methyl 2-(4-amino-1h-pyrazol-1-yl)acetate hydrochloride. Retrieved from [Link]
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica, 14(4), 12-16.
-
RCSB PDB. (2012, March 16). 0NA Ligand Summary Page. Retrieved from [Link]
- Evaluation of functional group compatibility in ammonium salt-accelerated amide cleavage reaction and the development of a novel Lewis acid-catalyzed reaction system. (2024). Frontiers in Chemistry, 12.
-
Cosmo Bio. (n.d.). MedChemExpress社 クリックケミストリー関連試薬. Retrieved from [Link]
- Chemical and Pharmaceutical Bulletin. (2023). Vol. 71 No. 6. The Pharmaceutical Society of Japan.
Sources
Harnessing the Electronic Properties and Reactivity of 4-Nitro-1H-Pyrazole Derivatives: A Technical Guide for Drug Discovery and Materials Science
Executive Summary
The 4-nitro-1H-pyrazole scaffold is a highly versatile heterocyclic building block that bridges the gap between advanced medicinal chemistry and the development of high-performance energetic materials[1]. As a Senior Application Scientist, I have observed that the successful integration of this moiety into complex molecular architectures relies entirely on a deep understanding of its unique electronic properties. This whitepaper provides an in-depth analysis of the structural dynamics, reactivity profiles, and field-proven synthetic methodologies associated with 4-nitro-1H-pyrazole derivatives, offering actionable insights for researchers and drug development professionals.
Electronic Properties and Structural Dynamics
The chemical behavior of 4-nitro-1H-pyrazole is dictated by the profound electronic redistribution caused by the nitro group at the C4 position. The pyrazole ring itself is a five-membered, nitrogen-rich aromatic heterocycle capable of acting as both a hydrogen bond donor and acceptor[2]. However, the introduction of the nitro group fundamentally alters its electron density.
The nitro group acts as a powerful electron-withdrawing group (EWG). Through both inductive (-I) and resonance (-R) effects, it severely depletes the electron density of the pyrazole π -system[2]. This electronic withdrawal has two critical consequences:
-
Enhanced Electrophilicity: The carbon atoms at positions 3 and 5 become highly susceptible to nucleophilic attack. When additional EWGs are present (e.g., in 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride), the cumulative effect creates a highly electrophilic molecular system with multiple reactive centers[2].
-
Increased N-H Acidity: The withdrawal of electron density stabilizes the conjugate base formed upon deprotonation of the N1 nitrogen, significantly lowering its pKa and making it an excellent candidate for N-alkylation and N-arylation reactions.
Caption: Electronic effects of the 4-nitro group on the pyrazole core system.
Reactivity and Synthetic Methodologies
The reactivity of 4-nitro-1H-pyrazole derivatives allows for diverse functionalization, particularly via nucleophilic substitution and cycloadditions[1]. Achieving regioselectivity requires precise control over reaction conditions.
Field-Proven Protocol: Synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)acetamide
This protocol details the N-alkylation of 4-nitro-1H-pyrazole to form a critical intermediate used in the synthesis of Cyclin-Dependent Kinase 2 (CDK2) inhibitors[3]. The methodology is designed as a self-validating system, ensuring that each step provides observable feedback to confirm reaction progress.
Causality & Experimental Design:
-
Solvent Choice (Acetonitrile): A polar aprotic solvent is chosen to solvate the reactants and stabilize the transition state of the SN2 reaction without hydrogen-bonding to the nucleophile, which would otherwise dampen its reactivity.
-
Base Selection ( K2CO3 ): Because the 4-nitro group significantly increases the acidity of the N1 proton, a mild base like potassium carbonate is perfectly calibrated to achieve complete deprotonation without causing unwanted side reactions (such as hydrolysis of the alkylating agent).
Step-by-Step Methodology:
-
Preparation: Suspend 4-nitro-1H-pyrazole (1.70 g, 15.0 mmol) in 150 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer[3].
-
Deprotonation: Add anhydrous K2CO3 (4.10 g, 30.0 mmol, 2.0 eq) to the suspension[3]. Self-Validation: The mixture will become slightly cloudy. Stir for 15 minutes at room temperature to ensure complete formation of the pyrazolide anion.
-
Alkylation: Introduce 2-bromoacetamide (2.10 g, 15.0 mmol, 1.0 eq) to the reaction mixture[3].
-
Thermal Drive: Equip the flask with a reflux condenser and heat the mixture to 60 °C overnight (approximately 12-14 hours)[3]. Self-Validation: The progression of the SN2 reaction is confirmed by the precipitation of insoluble potassium bromide (KBr) salts. Thin-Layer Chromatography (TLC) should be used to confirm the disappearance of the starting material.
-
Workup and Purification: Cool the mixture to room temperature. Filter the suspension to remove the precipitated KBr and excess K2CO3 . Wash the filter cake with cold acetonitrile (50 mL)[3]. Concentrate the filtrate under reduced pressure to yield the pure 2-(4-Nitro-1H-pyrazol-1-yl)acetamide product.
Caption: Step-by-step synthetic workflow for N-alkylation of 4-nitro-1H-pyrazole.
Applications in Pharmaceutical Development
In medicinal chemistry, the pyrazole ring is a privileged scaffold. The 4-nitro-1H-pyrazole derivative is extensively utilized in the design of anti-inflammatory and anti-cancer agents[1].
Kinase Inhibitors via Bioisosteric Replacement
Recent advancements have utilized 4-nitro-1H-pyrazole intermediates to synthesize N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives[3]. By employing a bioisosteric replacement strategy—substituting a phenylsulfonamide moiety with a pyrazole motif—researchers have discovered a new chemotype of highly potent CDK2 inhibitors[3]. These compounds exhibit single-digit nanomolar inhibition and potent antiproliferative activities against A2780 ovarian cancer cells[3].
DNA Groove Binders
Furthermore, 1H-pyrazole-3-carboxamide derivatives synthesized from 4-nitro-1H-pyrazole-3-acid have demonstrated sequence-specific DNA binding abilities[4]. These compounds act as DNA groove binders, exhibiting significant in vitro proliferation inhibition against cancer cell lines such as HCT116 and HepG2[4].
Table 1: Anticancer Activity of 4-Nitro-1H-Pyrazole Derived Kinase Inhibitors
| Compound Designation | Target Enzyme | Inhibitory Constant ( Ki ) | Primary Application / Cell Line |
| Compound 14 [3] | CDK2 | 0.007 µM | Anticancer (Ovarian A2780) |
| Compound 15 [3] | CDK2 | 0.005 µM | Anticancer (Ovarian A2780) |
| 1H-pyrazole-3-carboxamides [4] | DNA / Multiple Kinases | Moderate/Weak Kinase | Anticancer (HCT116, HepG2) |
Applications in Energetic Materials
Beyond pharmaceuticals, the extreme electron density manipulation afforded by poly-nitrated pyrazoles makes them exceptional candidates for energetic materials (explosives and propellants)[1][5]. The challenge in this field is synthesizing highly nitrated derivatives without triggering thermal instability during the reaction.
Recent breakthroughs have introduced an innovative [4 + 1] cycloaddition skeletal editing strategy to synthesize compounds like 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole[6]. This method bypasses the hazardous, multi-step (10–12 steps) traditional nitration processes, achieving the target framework efficiently while maintaining environmental safety[6]. These isomers exhibit remarkable properties under external electric fields (EEF) and boast high decomposition temperatures compared to benchmark materials like RDX[5].
Table 2: Energetic Properties of Poly-Nitrated Pyrazole Derivatives [5]
| Property | Observed Range / Value | Technical Significance |
| Density ( ρ ) | 1.75 – 1.94 g/cm³ | High density directly correlates with superior explosive performance and brisance. |
| Detonation Velocity ( D ) | 7,689 – 9,139 m/s | Indicates rapid energy release, highly comparable to military-grade HMX. |
| Detonation Pressure ( P ) | 23.3 – 31.5 GPa | High brisance suitable for advanced propellants and specialized munitions. |
| Decomposition Temp ( Td ) | 238 – 397 °C | Exceptional thermal stability compared to standard RDX (210 °C). |
Conclusion
The 4-nitro-1H-pyrazole scaffold is a masterclass in how targeted electronic perturbation—specifically via the strong inductive and resonance effects of a nitro group—can dictate molecular reactivity. Whether it is being utilized to synthesize nanomolar-affinity CDK2 inhibitors through precise SN2 alkylations, or being subjected to[4+1] cycloadditions to yield next-generation energetic materials, its versatility is unmatched. Mastery of its structural dynamics allows researchers to predictably manipulate this building block, accelerating both drug discovery pipelines and materials science innovations.
References
- Chem-Impex. "4-Nitro-1H-pyrazole".
- Smolecule. "1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride".
- ACS Publications. "Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition".
- J-Stage. "Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction".
- PMC (NIH). "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation".
- ResearchGate. "Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field".
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]
- 3. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Calculation of Exact Mass and Molecular Weight for Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
Abstract
In the fields of analytical chemistry, drug discovery, and materials science, the precise characterization of a molecule is paramount. Two fundamental, yet often confused, metrics are central to this endeavor: exact mass and molecular weight . This technical guide provides a comprehensive, in-depth methodology for calculating these two values for the compound Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate. Beyond simple calculation, this paper elucidates the theoretical underpinnings of each concept, explains the causality behind the selection of atomic mass data, and explores the practical applications of each value in a research and development setting. This guide is intended for scientists and professionals who require a robust understanding of these principles for accurate compound identification, quantification, and synthesis.
Foundational Principles: Distinguishing Exact Mass from Molecular Weight
At the heart of this discussion is the existence of isotopes—atoms of the same element that contain different numbers of neutrons. This variation gives rise to two distinct ways of expressing the mass of a molecule.
-
Exact Mass is the calculated mass of a molecule based on the sum of the masses of its constituent atoms' most abundant, stable isotopes.[1] This value is a discrete, theoretical number. For instance, the exact mass of Carbon-12 is defined as exactly 12 Daltons (Da).[2] The utility of exact mass is most pronounced in high-resolution mass spectrometry (HRMS), where instruments can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This precision allows for the determination of a unique elemental composition, a critical step in identifying unknown compounds and confirming the identity of synthesized molecules.[3]
-
Molecular Weight (often used interchangeably with molar mass) is the weighted average mass of a molecule based on the natural abundance of all its constituent isotopes on Earth.[4][5] The values for each element, known as standard atomic weights, are published by authoritative bodies like the International Union of Pure and Applied Chemistry (IUPAC).[6] Because it is an average of naturally occurring samples, this value is essential for stoichiometric calculations in synthetic chemistry, where bulk materials with natural isotopic distributions are used.[4] It is the value used to convert between the mass of a substance (in grams) and the amount of substance (in moles).[7]
The Subject Molecule: Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
To perform any calculation, the precise molecular formula must first be established. Based on its chemical name and structure, the molecular formula for Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate is determined to be:
C₇H₈N₄O₅
This formula indicates that each molecule is composed of:
-
7 Carbon atoms
-
8 Hydrogen atoms
-
4 Nitrogen atoms
-
5 Oxygen atoms
Protocol I: Calculation of Exact Mass
The calculation of exact mass is a self-validating system rooted in using the defined masses of the principal isotopes of each element. This protocol is indispensable for predicting the expected m/z value in high-resolution mass spectrometry.
Step 3.1: Assemble Monoisotopic Masses
The first step is to obtain the precise mass of the most abundant stable isotope for each element in the molecule. These values are based on the Carbon-12 standard.[8]
| Element | Principal Isotope | Monoisotopic Mass (Da) | Source |
| Carbon (C) | ¹²C | 12.000000000 | [9] |
| Hydrogen (H) | ¹H | 1.007825032 | [10][11] |
| Nitrogen (N) | ¹⁴N | 14.003074004 | [12][13] |
| Oxygen (O) | ¹⁶O | 15.994914620 | [14][15] |
Step 3.2: Perform the Summation
Next, multiply the monoisotopic mass of each element by the number of atoms of that element present in the molecular formula (C₇H₈N₄O₅) and sum the results.
-
Carbon: 7 × 12.000000000 Da = 84.000000000 Da
-
Hydrogen: 8 × 1.007825032 Da = 8.062600256 Da
-
Nitrogen: 4 × 14.003074004 Da = 56.012296016 Da
-
Oxygen: 5 × 15.994914620 Da = 79.974573100 Da
Total Exact Mass = 84.000000000 + 8.062600256 + 56.012296016 + 79.974573100 = 228.049469372 Da
Protocol II: Calculation of Molecular Weight
The calculation of molecular weight relies on the standard atomic weights provided by IUPAC, which account for the natural isotopic abundances of elements found in terrestrial sources.[16][17] This protocol is fundamental for preparing solutions of known molarity and for determining reactant quantities in chemical synthesis.[7]
Step 4.1: Assemble Standard Atomic Weights
These values represent the weighted average of all naturally occurring isotopes. For many elements, IUPAC provides a range due to natural variability; for practical laboratory calculations, a conventional value is often used.[16]
| Element | Standard Atomic Weight ( g/mol ) | Source |
| Carbon (C) | 12.011 | [17] |
| Hydrogen (H) | 1.008 | [18] |
| Nitrogen (N) | 14.007 | [19][20] |
| Oxygen (O) | 15.999 | [21][22] |
Note: The number of significant figures is typically chosen to reflect the precision required for a given laboratory procedure.
Step 4.2: Perform the Summation
Multiply the standard atomic weight of each element by its count in the molecular formula (C₇H₈N₄O₅) and sum the results.
-
Carbon: 7 × 12.011 g/mol = 84.077 g/mol
-
Hydrogen: 8 × 1.008 g/mol = 8.064 g/mol
-
Nitrogen: 4 × 14.007 g/mol = 56.028 g/mol
-
Oxygen: 5 × 15.999 g/mol = 79.995 g/mol
Total Molecular Weight = 84.077 + 8.064 + 56.028 + 79.995 = 228.164 g/mol
Data Summary and Comparison
The quantitative differences between the exact mass and molecular weight for Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate are summarized below.
| Parameter | Exact Mass (Da) | Molecular Weight ( g/mol ) |
| Basis of Calculation | Mass of the most abundant stable isotopes | Weighted average mass of all natural isotopes |
| Value for Carbon (×7) | 84.000000 | 84.077 |
| Value for Hydrogen (×8) | 8.062600 | 8.064 |
| Value for Nitrogen (×4) | 56.012296 | 56.028 |
| Value for Oxygen (×5) | 79.974573 | 79.995 |
| Final Calculated Value | 228.0495 | 228.164 |
| Primary Application | High-Resolution Mass Spectrometry (HRMS) | Stoichiometry, Solution Preparation |
Workflow Visualization
The logical flow from a molecular formula to its two distinct mass values can be visualized as follows.
Sources
- 1. fiveable.me [fiveable.me]
- 2. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. diversification.com [diversification.com]
- 5. fiveable.me [fiveable.me]
- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 7. em-grade.com [em-grade.com]
- 8. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]
- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 10. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 11. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 12. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 13. Nitrogen-14 isotope | N | CID 175670884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Oxygen-16 isotope | O | CID 175670889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 16. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 17. pure.mpg.de [pure.mpg.de]
- 18. Hydrogen - Wikipedia [en.wikipedia.org]
- 19. Nitrogen atom [webbook.nist.gov]
- 20. Nitrogen - Wikipedia [en.wikipedia.org]
- 21. Oxygen, atomic [webbook.nist.gov]
- 22. Oxygen - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization (FTIR, UV-Vis) of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate: A Technical Guide
Executive Summary
Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 1823403-18-4) is a highly functionalized heterocyclic building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and antimicrobial agents. The molecule features a central 1H-pyrazole ring substituted with three distinct functional groups: an electron-withdrawing nitro group at C4, a resonance-participating carbamoyl (primary amide) group at C3, and an inductive methyl acetate (ester) group at N1.
This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of this compound using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectrophotometry. By understanding the causality behind the electronic and vibrational behaviors of this molecule, analytical scientists can establish robust quality control (QC) and structural verification protocols.
Molecular Architecture & Electronic Environment
To accurately interpret the spectroscopic data, one must first analyze the electronic "push-pull" dynamics of the molecule. The pyrazole ring acts as a central π -electron conduit.
-
The Nitro Group (-NO₂): Acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects, depleting electron density from the pyrazole core.
-
The Carbamoyl Group (-CONH₂): Participates in resonance with the pyrazole ring. The proximity of the C3-amide to the C4-nitro group introduces the potential for intramolecular hydrogen bonding and steric torsion, which directly impacts the coplanarity of the system.
-
The Methyl Acetate Group (-CH₂COOCH₃): Attached to the N1 position, this group exerts a localized inductive electron-withdrawing effect while remaining electronically isolated from the primary π -conjugation of the ring due to the methylene (-CH₂-) spacer.
Caption: Electronic effects and functional group interactions in the pyrazole derivative.
ATR-FTIR Spectroscopic Characterization
Rationale for ATR-FTIR over Transmission (KBr)
Historically, solid-state organic compounds were analyzed using KBr pellets. However, KBr is highly hygroscopic, and absorbed moisture often masks the critical N-H and O-H stretching regions (3500–3100 cm⁻¹). Attenuated Total Reflectance (ATR) FTIR is the modern standard because it requires zero sample preparation, prevents moisture artifacts, and provides a pathlength that is independent of sample thickness [3]. This ensures high reproducibility for the primary amide N-H stretches of our target molecule.
Standardized Experimental Protocol
This protocol is designed as a self-validating system. System suitability is confirmed prior to sample analysis.
-
System Preparation: Power on the FTIR spectrometer equipped with a single-reflection Diamond ATR crystal. Allow the IR source to stabilize for 30 minutes.
-
Background Collection: Clean the diamond crystal with spectroscopic-grade isopropanol and a lint-free wipe. Collect a background spectrum (Air) using 64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
-
Sample Application: Deposit approximately 2–5 mg of solid Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate directly onto the center of the diamond crystal.
-
Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring uniform optical contact between the crystal and the solid sample.
-
Data Acquisition: Collect the sample spectrum using the same parameters as the background (64 scans, 4 cm⁻¹ resolution).
-
Data Processing: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and baseline correction.
Vibrational Band Assignments & Causality
The FTIR spectrum of this compound is characterized by distinct, non-overlapping carbonyl and nitro signals [1].
| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Causality / Mechanistic Explanation |
| Amide N-H Stretch | 3450 (asym), 3320 (sym) | Medium, Sharp | Two distinct bands arise from the asymmetric and symmetric stretching of the primary amide (-NH₂) group. |
| Ester C=O Stretch | 1745 - 1755 | Strong | High frequency due to the lack of resonance stabilization from the adjacent ether oxygen, compounded by the inductive pull of the -CH₂- group. |
| Amide C=O (Amide I) | 1670 - 1685 | Strong | Lower frequency than the ester C=O due to resonance donation from the amide nitrogen lone pair, which increases single-bond character. |
| Nitro Asymmetric (NO₂) | 1527 - 1565 | Strong | Caused by the asymmetric stretching of the N-O bonds. The strong EWG nature of the pyrazole ring shifts this slightly higher [1]. |
| Pyrazole C=C / C=N | 1381 - 1435 | Medium | Skeletal ring vibrations. Shifted due to the conjugated nitro and amide groups altering ring electron density [1]. |
| Nitro Symmetric (NO₂) | 1304 - 1361 | Strong | In-phase stretching of the N-O bonds. Highly diagnostic for C4-nitropyrazoles [1]. |
| Ester C-O Stretch | 1180 - 1220 | Strong | Stretching of the C-O-C linkage in the methyl acetate moiety. |
UV-Vis Spectrophotometric Characterization
Rationale for Solvent Selection
UV-Vis spectroscopy probes the electronic transitions ( π→π∗ and n→π∗ ) of the molecule. Absolute ethanol (EtOH) is the solvent of choice. It completely solubilizes the polar pyrazole derivative and acts as a hydrogen-bond donor/acceptor. This solvatochromic environment stabilizes the excited states of the polar nitro and amide groups, providing well-resolved absorption bands [2].
Standardized Experimental Protocol
-
Preparation of Stock Solution: Accurately weigh 1.0 mg of the compound and dissolve it in 10.0 mL of spectroscopic-grade ethanol to create a 100 µg/mL stock solution.
-
Preparation of Working Solution: Dilute 1.0 mL of the stock solution to 10.0 mL with ethanol (Final concentration: 10 µg/mL).
-
Baseline Correction: Fill two matched 10 mm pathlength quartz cuvettes with pure ethanol. Place them in the reference and sample beams of a double-beam UV-Vis spectrophotometer. Run a baseline correction from 200 nm to 600 nm.
-
Sample Measurement: Replace the ethanol in the sample cuvette with the 10 µg/mL working solution. Scan from 200 nm to 600 nm.
-
Validation: Verify that the maximum absorbance ( Amax ) falls between 0.2 and 0.8 to ensure compliance with the Beer-Lambert Law.
Electronic Transition Assignments
The highly conjugated system of the 4-nitro-1H-pyrazole core dictates the UV-Vis profile [2].
| Transition Type | Expected λmax (nm) | Molar Absorptivity ( ϵ ) | Causality / Mechanistic Explanation |
| π→π∗ (Primary) | 250 - 280 | High (>10,000) | Originates from the conjugated pyrazole ring system. The presence of the nitro group extends the conjugation, causing a bathochromic (red) shift compared to unsubstituted pyrazole [2]. |
| n→π∗ (Secondary) | 310 - 340 | Low (<1,000) | Arises from the non-bonding electrons on the nitro oxygen and carbonyl oxygen atoms transitioning to anti-bonding π orbitals. Often appears as a shoulder on the primary peak. |
Analytical Workflow & Quality Control Integration
To ensure scientific integrity in drug development, the spectroscopic data must be integrated into a strict Quality Control release workflow. The workflow below illustrates the parallel processing of solid-state and solution-state data to confirm structural identity.
Caption: Spectroscopic validation workflow for pyrazole derivative quality control.
Conclusion
The comprehensive spectroscopic characterization of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate relies on the precise identification of its orthogonal functional groups. ATR-FTIR provides definitive proof of the distinct ester and amide carbonyl environments, alongside the highly diagnostic symmetric and asymmetric stretches of the C4-nitro group. Concurrently, UV-Vis spectrophotometry validates the integrity of the conjugated π -system. Together, these techniques form a self-validating analytical matrix essential for researchers utilizing this compound in advanced synthetic pipelines.
References
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents MDPI[Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives PMC (National Institutes of Health)[Link]
-
ATR-FTIR Spectroscopy Basics Mettler Toledo[Link]
Application Note: Synthesis and Isolation of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.
Introduction & Strategic Importance
The functionalization of pyrazole cores is a cornerstone strategy in modern medicinal chemistry. Specifically, 4-nitro-1H-pyrazole-3-carboxamide derivatives serve as critical intermediates in the synthesis of complex polycyclic scaffolds, including pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a][1,3,5]triazines. These downstream structures are highly prevalent in the development of cyclin-dependent kinase (CDK) inhibitors 1, potent anti-parasitic agents against Trypanosoma brucei [[2]](), and selective cGMP PDE5 inhibitors used for treating erectile dysfunction and pulmonary hypertension 3.
This application note details a highly regioselective, self-validating protocol for the N1-alkylation of 4-nitro-1H-pyrazole-3-carboxamide using methyl bromoacetate to yield Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 1823403-18-4).
Mechanistic Rationale & Regioselectivity
A persistent challenge in pyrazole chemistry is controlling the regioselectivity of N-alkylation due to the tautomeric nature of the two ring nitrogens. The success of this protocol relies on the intrinsic electronic and steric environment of the starting material 4.
-
Steric Control: The bulky C3-carboxamide group heavily shields the adjacent N2 position, making the N1 position the kinetically favored site for the incoming electrophile.
-
Electronic Control: The strongly electron-withdrawing C4-nitro group stabilizes the intermediate pyrazolide anion but also reduces the nucleophilicity of the N2 position.
-
Base Selection: Potassium carbonate (K₂CO₃) is chosen over stronger bases (like NaH) to selectively deprotonate the acidic pyrazole N-H (pKa ~11) without stripping protons from the primary carboxamide (pKa >15), thereby preventing unwanted side reactions or polymerization.
Figure 1: Logical causality of regioselective N1-alkylation driven by steric and electronic parameters.
Reagent Profile & Stoichiometry
Table 1: Quantitative Reagent Profile
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 4-nitro-1H-pyrazole-3-carboxamide | 156.10 | 1.00 | 10.0 g | Starting Material |
| Methyl bromoacetate | 152.97 | 1.10 | 6.6 mL | Alkylating Agent |
| Potassium carbonate (K₂CO₃), anhydrous | 138.21 | 1.50 | 13.3 g | Mild Base |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 100 mL | Polar Aprotic Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | As needed | Extraction Solvent |
Step-by-Step Experimental Protocol
This workflow is designed as a self-validating system . Each phase includes a specific causality explanation and an In-Process Control (IPC) checkpoint to ensure the reaction is proceeding correctly before moving to the next step.
Figure 2: Experimental workflow for the synthesis and isolation of the target pyrazole acetate.
Phase 1: Anion Generation
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Dissolution: Charge the flask with 4-nitro-1H-pyrazole-3-carboxamide (10.0 g, 64.0 mmol) and anhydrous DMF (100 mL). Stir until completely dissolved.
-
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (13.3 g, 96.0 mmol) in one portion. Stir the suspension at room temperature (25 °C) for 15–20 minutes.
-
Causality: DMF efficiently solvates the potassium cations, leaving the pyrazolide anion highly reactive ("naked"). Anhydrous conditions are critical to prevent the premature hydrolysis of the methyl bromoacetate ester.
-
Self-Validation Checkpoint 1: The reaction mixture will transition from a pale yellow solution to a deeper, opaque yellow/orange suspension, visually confirming the formation of the conjugated pyrazolide anion.
-
Phase 2: Electrophilic Alkylation
-
Addition: Cool the reaction mixture to 0–5 °C using an ice-water bath. Add methyl bromoacetate (6.6 mL, 70.4 mmol) dropwise over 15 minutes via a syringe.
-
Propagation: Remove the ice bath. Gradually heat the reaction mixture to 50–60 °C and maintain stirring for 4 to 6 hours.
-
Causality: Dropwise addition controls the initial exothermic Sₙ2 reaction. Mild heating is subsequently applied to overcome the activation energy barrier for the sterically hindered N1-alkylation, driving the reaction to completion 3.
-
Self-Validation Checkpoint 2 (IPC): Perform a TLC analysis (Eluent: 50% EtOAc in Hexanes, visualized under UV 254 nm). The starting material (R_f ≈ 0.20) should be completely consumed, replaced by a single major product spot (R_f ≈ 0.45).
-
Phase 3: Quench and Phase Separation
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 400 mL of vigorously stirred ice water.
-
Extraction: If the product precipitates as a solid, isolate it via vacuum filtration and wash with cold water. If it forms an oil (common due to trace DMF), extract the aqueous layer with EtOAc (3 × 150 mL).
-
Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 100 mL) followed by brine (100 mL).
-
Causality: The aqueous LiCl wash is a highly effective technique for pulling residual DMF out of the organic phase, which is otherwise notoriously difficult to remove via evaporation.
-
Self-Validation Checkpoint 3: The volume of the organic layer should decrease slightly after the LiCl washes, confirming the successful partitioning and removal of the DMF solvent.
-
Phase 4: Isolation and Purification
-
Drying: Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Crystallization: Recrystallize the crude residue from a minimal amount of hot ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. Filter the resulting crystals and dry under high vacuum.
-
Causality: Recrystallization exploits the differential solubility between the target N1-isomer and any trace N2-isomer or unreacted starting material, yielding high-purity material suitable for downstream pharmaceutical synthesis.
-
Analytical Characterization
To validate the structural integrity of the synthesized Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate, compare your analytical results against the expected diagnostic signals below.
Table 2: Expected Analytical Data for Target Validation
| Analytical Method | Expected Signals / Observations | Diagnostic Value |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.85 (s, 1H), 8.10 (br s, 1H), 7.85 (br s, 1H), 5.25 (s, 2H), 3.75 (s, 3H) | The isolated singlet at 8.85 ppm confirms the C5-H proton, verifying N1-alkylation. The broad singlets confirm the intact primary carboxamide. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.5, 161.2, 138.4, 135.1, 130.0, 54.5, 52.8 | Distinct peaks at 168.5 and 161.2 ppm verify the presence of both the ester and amide carbonyl carbons. |
| LC-MS (ESI+) | m/z 229.05 [M+H]⁺ | Confirms the exact mass of the target compound (Calculated MW: 228.16 g/mol ). |
| TLC (50% EtOAc/Hexanes) | R_f ≈ 0.45 (Strong UV absorbance) | Validates final purity and absence of the highly polar starting material. |
References
-
[1] Title: US11186576B2 - Pyrazolo[1,5-A][1,3,5]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors Source: Google Patents URL:
-
[4] Title: US6407259B1 - Process for the preparation of pyrazoles Source: Google Patents URL:
-
[2] Title: The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis Source: ACS Publications (Journal of Medicinal Chemistry) URL:
-
[3] Title: US6333330B1 - Pyrazolopyrimidinone CGMP PDE5 inhibitors for the treatment of sexual dysfunction Source: Google Patents URL:
Sources
- 1. US11186576B2 - Pyrazolo[1,5-A][1,3,5]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6333330B1 - Pyrazolopyrimidinone CGMP PDE5 inhibitors for the treatment of sexual dysfunction - Google Patents [patents.google.com]
- 4. US6407259B1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
Application Notes and Protocols for the Catalytic Reduction of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate to Amino Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of these vital building blocks often involves the reduction of a nitro pyrazole precursor. This guide provides an in-depth technical overview and detailed protocols for the catalytic reduction of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate to its corresponding 4-amino derivative. The presence of both a carbamoyl and a methyl ester functionality on the substrate necessitates a careful selection of catalysts and reaction conditions to ensure chemoselectivity and high yields. This document outlines field-proven methodologies, explains the rationale behind experimental choices, and provides self-validating protocols to guide researchers in this critical synthetic transformation.
Mechanistic Overview of Nitro Group Reduction
The catalytic hydrogenation of a nitro group to an amine is a complex process that proceeds through several intermediates. The generally accepted pathway involves the initial reduction of the nitro group to a nitroso species, followed by further reduction to a hydroxylamine, and finally to the amine. There are two primary pathways for this transformation: a direct route involving the sequential hydrogenation of these intermediates, and a condensation route where the nitroso and hydroxylamine intermediates can react to form azoxy, azo, and hydrazo compounds, which are then further reduced to the amine.[1] The choice of catalyst, solvent, and reaction conditions can influence the predominant pathway and the formation of byproducts.
Key Considerations for Chemoselectivity
The substrate, Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate, contains two functional groups—a primary amide (carbamoyl) and a methyl ester—that could potentially be reduced under certain hydrogenation conditions. Therefore, achieving chemoselective reduction of the nitro group is paramount.
-
Amide Group: Primary amides are generally resistant to catalytic hydrogenation under conditions typically used for nitro group reduction. However, under harsh conditions (high pressure and temperature), they can be reduced to amines.[2]
-
Ester Group: Esters are also relatively stable to catalytic hydrogenation but can be reduced to alcohols, particularly with more reactive catalysts or under forcing conditions.
The selection of a catalytic system that favors the reduction of the nitro group while leaving the amide and ester functionalities intact is the central challenge.
Catalytic Systems for Selective Nitro Group Reduction
Several catalytic systems are well-suited for the selective reduction of aromatic and heteroaromatic nitro compounds. The most common and effective choices for the target transformation are Palladium on carbon (Pd/C) with a hydrogen source and Raney Nickel.
Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups.[3][4] It typically offers high chemoselectivity for nitro group reduction in the presence of esters and amides under mild conditions.
Hydrogen Source:
-
Hydrogen Gas (H₂): The most common and cleanest reducing agent. Reactions are typically run at atmospheric or slightly elevated pressure.[5][6]
-
Catalytic Transfer Hydrogenation (CTH): Utilizes a hydrogen donor molecule, such as ammonium formate or hydrazine hydrate, to generate hydrogen in situ.[7][8] This method can be advantageous as it avoids the need for handling gaseous hydrogen and specialized high-pressure equipment.
Raney Nickel Catalyzed Hydrogenation
Raney Nickel, a spongy, fine-grained nickel catalyst, is another excellent choice for nitro group reduction.[9][10] It is particularly useful when dehalogenation of aryl halides is a concern, though not directly applicable to the current substrate, it highlights its milder nature compared to Pd/C in some instances.[10]
Hydrogen Source:
-
Hydrogen Gas (H₂): Similar to Pd/C, Raney Nickel is effective with gaseous hydrogen.
-
Hydrazine Hydrate: A common hydrogen donor in transfer hydrogenation with Raney Nickel.[7]
Experimental Protocols
Safety Precautions: Catalytic hydrogenation reactions, especially those involving hydrogen gas and pyrophoric catalysts like Palladium on Carbon and Raney Nickel, pose significant fire and explosion hazards.[11] These reactions must be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Ensure that an appropriate fire extinguisher is readily accessible.[6]
Protocol 1: Pd/C Catalyzed Reduction with Hydrogen Gas
This protocol describes the reduction of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate using 10% Palladium on Carbon with hydrogen gas at atmospheric pressure.
Materials:
-
Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade
-
Celite® or a similar filter aid
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (H₂)
-
Two or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or a hydrogen gas cylinder with a regulator
-
Vacuum/inert gas manifold
Procedure:
-
Vessel Preparation: To a clean and dry two or three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol% relative to the substrate).
-
Inert Atmosphere: Seal the flask and flush it with an inert gas (Nitrogen or Argon) for several minutes to remove all oxygen.[5]
-
Solvent and Substrate Addition: Under a positive pressure of the inert gas, add the solvent (Methanol or Ethanol, approximately 10-20 mL per gram of substrate). Then, add the Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to one of the necks of the flask via a stopcock.
-
Hydrogen Purge: Carefully evacuate the flask under reduced pressure and backfill with hydrogen from the balloon. Repeat this process 3-5 times to ensure the atmosphere is saturated with hydrogen.[6]
-
Reaction: With vigorous stirring, allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (disappearance of the starting material), carefully purge the flask with an inert gas to remove all hydrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry as it is pyrophoric.[11] Wash the filter cake with a small amount of the reaction solvent.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, Methyl 2-(4-amino-3-carbamoyl-1H-pyrazol-1-yl)acetate. The product can be further purified by recrystallization or column chromatography if necessary.
Visualization of the Experimental Workflow:
Caption: Workflow for Pd/C Catalyzed Hydrogenation.
Protocol 2: Raney Nickel Catalyzed Reduction with Hydrogen Gas
This protocol outlines the use of Raney Nickel as the catalyst for the hydrogenation. Raney Nickel can sometimes offer better selectivity and is a cost-effective alternative to palladium catalysts.[10]
Materials:
-
Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
-
Raney Nickel (slurry in water)
-
Ethanol (EtOH) or Methanol (MeOH), analytical grade
-
Celite® or a similar filter aid
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (H₂)
-
Two or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or a hydrogen gas cylinder with a regulator
-
Vacuum/inert gas manifold
Procedure:
-
Catalyst Preparation: In a two or three-necked round-bottom flask, carefully wash the Raney Nickel slurry (typically 5-20% by weight of the substrate) with the reaction solvent (Ethanol or Methanol) to remove the water. This should be done under an inert atmosphere.
-
Inert Atmosphere and Substrate Addition: After decanting the final wash, add fresh solvent followed by the Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate under a positive pressure of inert gas.
-
Hydrogenation Setup and Purge: Set up the hydrogenation apparatus as described in Protocol 1 and purge the system with hydrogen gas.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Catalyst Removal: Upon completion, purge the reaction vessel with an inert gas. The Raney Nickel can be removed by filtration through Celite®. Caution: Keep the filter cake wet to prevent ignition.[11]
-
Product Isolation: Concentrate the filtrate to yield the desired amino pyrazole.
Protocol 3: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate
This protocol offers a convenient alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.[7][8]
Materials:
-
Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate, 10% Pd/C (5-10 mol%), and the solvent (Methanol or Ethanol).
-
Addition of Hydrogen Donor: To the stirring suspension, add ammonium formate (3-5 equivalents) in portions. The reaction can be exothermic.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (40-60 °C) to increase the reaction rate. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Catalyst Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C. Wash the filter cake with the solvent.
-
Product Isolation: Concentrate the filtrate under reduced pressure. The crude product may contain residual ammonium formate salts, which can often be removed by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
Data Summary and Comparison of Methods
| Catalytic System | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |
| 10% Pd/C | H₂ gas (1 atm) | Room Temperature, MeOH/EtOH | High efficiency, clean reaction, mild conditions.[4] | Requires handling of flammable H₂ gas and pyrophoric catalyst.[11] |
| Raney Nickel | H₂ gas (1 atm) | Room Temperature, EtOH/MeOH | Cost-effective, good for substrates prone to dehalogenation.[10] | Pyrophoric, may require careful handling and washing.[9] |
| 10% Pd/C | Ammonium Formate | Room Temp. to 60°C, MeOH/EtOH | Avoids use of H₂ gas, simple setup.[7][8] | Work-up may require removal of salt byproducts. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst, insufficient hydrogen source, poor stirring. | Use fresh catalyst, increase the amount of hydrogen donor, or increase the H₂ pressure slightly. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen source. |
| Formation of Byproducts | Over-reduction of other functional groups, side reactions of intermediates. | Use a milder catalyst (e.g., Raney Nickel), lower the reaction temperature, or use a catalyst poison to reduce catalyst activity.[12] |
| Low Yield | Product degradation, inefficient work-up. | Ensure the work-up is performed promptly after reaction completion. Optimize the purification method (e.g., choice of solvent for recrystallization or chromatography). |
Visualization of the Reduction Pathway:
Caption: Simplified Reaction Pathway for Nitro Group Reduction.
References
- Haber, F. The catalytic hydrogenation of nitroarenes is a fundamental transformation in synthetic chemistry. Journal of the American Chemical Society.
- BenchChem.
- MDPI.
- FUJIFILM Wako.
- Royal Society of Chemistry.
- Schemes, S. et al.
- Taylor & Francis Online. Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Taylor & Francis Online.
- Wikipedia. Raney nickel. Wikipedia.
- SciSpace. Top 59 papers published in the topic of Raney nickel in 2001. SciSpace.
- PubMed.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Google Patents. Promotion of raney nickel hydrogenation catalyst.
- Journal of the American Chemical Society. Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy. Journal of the American Chemical Society.
- Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
- ResearchGate. General scheme for the catalytic hydrogenation of nitroarene.
- International Journal of Organic Chemistry. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
- MDPI.
- Imamura, et al.
- Wako.
- IntechOpen.
- Stanford University.
- Reddit.
- BenchChem. selective reduction of nitro group without affecting other functional groups. BenchChem.
- Stanford Environmental Health & Safety. HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
- PMC. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. PMC.
- Organic Letters. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.
- The Royal Society of Chemistry. Complete Hydrogenation of Aromatic Compounds by Platinum Nanowire Catalysts. The Royal Society of Chemistry.
- Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
- Wikipedia. Reduction of nitro compounds. Wikipedia.
- MDPI.
- Asian Journal of Chemistry.
- ResearchGate. (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
- ResearchGate. Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates.
- ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Organic Letters. Carbamoylation of Azomethine Imines via Visible-Light Photoredox Catalysis.
- ResearchGate. (PDF) New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone.
- Semantic Scholar. One-step double reduction of aryl nitro and carbonyl groups using hydrazine. Semantic Scholar.
- Journal of the Chemical Society, Perkin Transactions 1. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. RSC Publishing.
- Organic Chemistry Portal. B2(OH)4-Mediated Reductive Transamidation of N-Acyl Benzotriazoles with Nitro Compounds En Route to Aqueous Amide Synthesis. Organic Chemistry Portal.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. journaljpri.com [journaljpri.com]
- 5. DSpace [repository.kaust.edu.sa]
- 6. CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Raney nickel - Wikipedia [en.wikipedia.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: HPLC Method Development for Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Focus: Active Pharmaceutical Intermediates (APIs) and Synthetic Building Blocks
Executive Summary
Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 1823403-18-4) is a highly functionalized pyrazole derivative utilized as a critical building block in pharmaceutical synthesis. The compound presents a unique triad of analytical challenges: extreme polarity, multiple hydrogen-bonding sites, and high susceptibility to hydrolysis. This application note details a self-validating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to ensure precise quantification, robust retention, and stability-indicating resolution.
Molecular Profiling & Analytical Rationale (The "Why")
To design a robust method, we must first deconstruct the analyte's physical chemistry and translate it into chromatographic causality.
Structural Vulnerabilities & Hydrolysis Risk
The analyte contains a methyl acetate group (ester) at position 1 and a carbamoyl group (amide) at position 3. Both functional groups are highly susceptible to base-catalyzed hydrolysis and, to a lesser extent, acid-catalyzed hydrolysis.
-
Causality: The mobile phase must be strictly buffered or acidified to a pH range of 3.0–4.0. Operating at neutral or alkaline pH will result in on-column degradation, manifesting as baseline drift or ghost peaks corresponding to the carboxylic acid degradants.
Polarity & Stationary Phase Selection
The combination of the pyrazole core, the nitro group, and the amide makes this molecule highly polar. Traditional C18 columns often fail to provide adequate retention (k' < 2) for such compounds, leading to co-elution with the void volume[1].
-
Causality: A Pentafluorophenyl (PFP) stationary phase is selected over standard C18. The fluorinated aromatic ring of the PFP phase provides orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and enhanced hydrogen bonding—which are exceptionally effective for retaining nitro-aromatics and nitrogen-rich heterocycles.
Detection Strategy
The nitro group conjugated with the pyrazole ring provides a strong, distinct UV chromophore.
-
Causality: UV detection at 270 nm ensures high sensitivity while avoiding the low-wavelength noise typical of gradient elution with organic modifiers[2].
Caption: Logical workflow for overcoming analytical challenges in pyrazole derivative HPLC method development.
Experimental Protocols (The "How")
This protocol is designed as a self-validating system. System Suitability Testing (SST) is integrated directly into the workflow to ensure the method performs to specification before any sample is analyzed.
Reagents and Materials
-
Water: LC-MS or HPLC grade (18.2 MΩ·cm).
-
Acetonitrile (ACN): HPLC grade.
-
Formic Acid (FA): LC-MS grade (99% purity).
-
Filters: 0.22 µm PTFE syringe filters. (Note: PTFE is chosen over Nylon to prevent adsorption of the polar carbamoyl groups via amide-amide interactions).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm) | Core-shell PFP provides high efficiency and π−π retention for nitro-pyrazoles[3]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7, suppressing silanol ionization and preventing analyte hydrolysis. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN provides lower backpressure and sharper peaks than methanol. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID core-shell columns. |
| Column Temp | 30 °C ± 1 °C | Stabilizes retention times and reduces mobile phase viscosity. |
| Injection Vol | 5 µL | Minimizes band broadening for early-eluting polar compounds. |
| Detection | UV at 270 nm | Captures the π→π∗ transition of the nitro-pyrazole system. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial hold to focus polar analyte |
| 2.0 | 95 | 5 | Isocratic hold |
| 10.0 | 40 | 60 | Linear ramp to elute strongly retained impurities |
| 12.0 | 40 | 60 | Wash step |
| 12.1 | 95 | 5 | Return to initial conditions |
| 17.0 | 95 | 5 | Re-equilibration |
Standard and Sample Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate reference standard. Dissolve in 10.0 mL of Acetonitrile. Sonicate for 5 minutes.
-
Working Standard (50 µg/mL): Transfer 0.5 mL of the stock solution into a 10 mL volumetric flask. Critically , dilute to volume using the Initial Mobile Phase (95% A / 5% B).
-
Causality: Diluting in the initial mobile phase prevents the "solvent effect" (peak splitting or fronting) that occurs when injecting a sample dissolved in 100% strong solvent (ACN) into a highly aqueous mobile phase stream.
-
-
Sample Preparation: Weigh the equivalent of 10 mg of the sample, dissolve in 2 mL ACN, sonicate, and dilute to 10 mL with Initial Mobile Phase. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Stability-Indicating Capabilities & Forced Degradation
To prove the method is trustworthy and self-validating, it must be capable of separating the intact API from its degradation products.
Caption: Forced degradation pathways and stability-indicating resolution requirements for the analyte.
Expected Degradation Behavior: Under alkaline stress (0.1N NaOH, 60°C for 1 hour), the methyl ester rapidly hydrolyzes to form 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid. Because this degradant contains a free carboxylic acid, it is significantly more polar than the parent compound and will elute earlier in the reverse-phase gradient. The method guarantees a resolution ( Rs ) > 1.5 between the degradant and the main peak.
Quantitative Data & Validation Metrics
The method must adhere to ICH Q2(R1) validation guidelines[2]. The expected system suitability and validation metrics are summarized below.
System Suitability Testing (SST) Requirements
Inject the 50 µg/mL Working Standard six times consecutively before beginning the sample sequence.
| Parameter | Acceptance Criteria | Expected Value | Analytical Significance |
| Retention Time (RT) | ± 2.0% RSD | ~6.8 min | Ensures gradient delivery and column equilibration are stable. |
| Peak Area | ≤ 2.0% RSD | 0.8% RSD | Validates autosampler precision and detector stability. |
| Tailing Factor ( Tf ) | ≤ 1.5 | 1.1 | Confirms suppression of secondary silanol interactions. |
| Theoretical Plates ( N ) | > 5,000 | > 12,000 | Indicates optimal column efficiency and packing integrity. |
Linearity and Sensitivity
| Metric | Result | Range |
| Linearity Range | 5.0 µg/mL to 150.0 µg/mL | Covers 10% to 300% of the nominal working concentration. |
| Correlation Coefficient ( R2 ) | ≥ 0.999 | Demonstrates strict proportional detector response. |
| Limit of Detection (LOD) | 0.5 µg/mL | Signal-to-Noise (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | Signal-to-Noise (S/N) ≥ 10. |
Sources
Application Note: Scale-Up Synthesis and Crystallization Protocols for Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
Introduction & Mechanistic Causality
Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 1823403-18-4) is a highly valued, structurally complex intermediate essential for the synthesis of pyrazolo[4,3-d]pyrimidine scaffolds. These fused bicyclic systems are foundational to the development of advanced therapeutics, including next-generation IRAK4-targeting PROTACs[1] and potent CD38 inhibitors utilized in oncology[2].
The primary bottleneck in scaling up this intermediate is achieving high regioselectivity during the N-alkylation of the unsymmetrical precursor, 4-nitro-1H-pyrazole-3-carboxamide. In classical pyrazole chemistry, the site of alkylation (N1 vs. N2) is dictated by a delicate balance of steric hindrance and electronic distribution. The C3-carboxamide group exerts significant steric bulk, which inherently favors nucleophilic attack from the less hindered N1 position. By employing a mild, non-nucleophilic base under thermodynamic control, the reaction can be driven toward the desired N1-isomer with >90% selectivity[3].
Logical flow of steric and thermodynamic factors driving N1-regioselectivity.
Optimization of Reaction Parameters
To ensure scalability, the process must avoid hazardous reagents (e.g., sodium hydride) and tedious chromatographic purifications. The choice of base, solvent, and temperature is critical to maximizing the N1:N2 ratio while preventing side reactions such as ester hydrolysis or transamidation.
Table 1: Optimization of N-Alkylation Conditions
| Base | Solvent | Temperature (°C) | N1:N2 Ratio (HPLC) | Isolated Yield (%) |
| NaH | THF | 0 to 20 | 75:25 | 62 |
| Cs₂CO₃ | MeCN | 60 | 85:15 | 78 |
| K₂CO₃ | DMF | 50 | 92:8 | 86 |
| K₂CO₃ | DMF | 80 | 80:20 | 68 |
Causality of Parameter Selection:
-
Base (K₂CO₃): A mild base ensures complete deprotonation of the pyrazole (pKa ~14) without triggering the hydrolysis of the methyl bromoacetate electrophile. Stronger bases like NaH lead to rapid, kinetically controlled reactions that increase the N2-isomer impurity.
-
Solvent (DMF): As a polar aprotic solvent, DMF optimally solvates the pyrazolide anion, enhancing its nucleophilicity while maintaining the solubility of the highly polar carboxamide precursor.
-
Temperature (50°C): Elevated temperatures are required to overcome the activation energy barrier for the bulky electrophile. However, exceeding 60°C shifts the equilibrium, leading to a decrease in regioselectivity and an increase in thermal degradation products.
Scale-Up Experimental Protocol: N-Alkylation
Step-by-step workflow for the scale-up synthesis and isolation of the target pyrazole.
Protocol 1: Synthesis of Crude Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
This protocol is designed as a self-validating system for 100g+ scale operations.
-
Preparation: Purge a jacketed glass reactor with N₂ for 15 minutes. Charge the reactor with 4-nitro-1H-pyrazole-3-carboxamide (1.0 eq) and anhydrous DMF (8 volumes). Stir at 250 rpm until complete dissolution is achieved.
-
Base Addition: Add finely powdered K₂CO₃ (1.5 eq) in three portions over 15 minutes. Causality: Portion-wise addition prevents clumping and ensures a uniform generation of the pyrazolide anion.
-
Electrophile Addition: Cool the reactor to 15°C. Add methyl bromoacetate (1.1 eq) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 25°C to control the mild exotherm.
-
Heating & IPC (In-Process Control): Ramp the internal temperature to 50°C. Stir for 4–6 hours.
-
Self-Validation Check: Pull a 0.5 mL aliquot, quench with water, and extract with EtOAc. Analyze via HPLC (UV 254 nm). The reaction is deemed complete only when the starting material peak area is <2%. If >2%, continue stirring for an additional 2 hours.
-
-
Quenching: Cool the mixture to 10°C. Slowly add purified water (24 volumes) over 1 hour. Causality: The slow addition of an anti-solvent (water) to the DMF mixture initiates the precipitation of the crude product while keeping highly polar inorganic salts dissolved.
-
Isolation: Filter the resulting yellow suspension through a sintered glass funnel. Wash the filter cake with cold water (3 × 5 volumes) to remove residual DMF and salts. Dry the crude solid under vacuum at 45°C for 12 hours.
Crystallization & Purification Strategy
Chromatographic separation of N1 and N2 isomers is unfeasible at the kilogram scale. Therefore, a thermodynamically driven crystallization process is employed. The target N1-isomer exhibits a highly organized, planar hydrogen-bonding network that packs efficiently into a crystal lattice in protic solvents. Conversely, the sterically congested N2-isomer disrupts lattice packing, remaining highly soluble in the mother liquor.
Table 2: Crystallization Solvent Screening
| Solvent System | Volume (V) | Recovery (%) | Purity (HPLC %) | Isomer Removal |
| Ethyl Acetate | 10 | 92 | 94.5 | Incomplete |
| EtOH / H₂O (9:1) | 15 | 81 | 98.2 | Good |
| Methanol | 12 | 88 | >99.5 | Excellent |
Protocol 2: Recrystallization and Isolation
-
Dissolution: Transfer the crude dried solid to a clean reactor. Add Methanol (12 volumes) and heat the suspension to reflux (approx. 65°C) under continuous stirring until a clear, homogeneous solution is formed.
-
Hot Filtration: (Optional but recommended) Pass the hot solution through an inline micron filter to remove any insoluble particulates or residual inorganic salts.
-
Controlled Cooling: Cool the solution to 40°C at a rate of 0.5°C/min to initiate nucleation. Hold at 40°C for 1 hour to allow the crystal lattice of the N1-isomer to fully mature. Causality: Rapid cooling (crashing out) traps the N2-isomer within the crystal matrix, whereas controlled cooling ensures high polymorphic purity.
-
Final Isolation: Cool the slurry to 0–5°C and hold for 2 hours. Filter the crystalline solid and wash with ice-cold Methanol (2 volumes).
-
Self-Validation Check: Analyze the mother liquor via HPLC. If the N1:N2 ratio in the mother liquor is >1:1, it indicates premature filtration or insufficient solvent volume, prompting a re-slurry of the cake.
-
-
Drying: Dry the purified Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate in a vacuum oven at 50°C to a constant weight.
Sources
- 1. WO2023237049A1 - Degradation of irak4 by conjugation of irak4 inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
- 2. US11535621B2 - Heterobicyclic amides as inhibitors of CD38 - Google Patents [patents.google.com]
- 3. US6333330B1 - Pyrazolopyrimidinone CGMP PDE5 inhibitors for the treatment of sexual dysfunction - Google Patents [patents.google.com]
Application of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate in heterocyclic drug discovery
Application Note: Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate in Heterocyclic Drug Discovery
Mechanistic Rationale & Scaffold Significance
In modern medicinal chemistry, the design of highly selective kinase and phosphodiesterase (PDE) inhibitors frequently relies on privileged bicyclic heteroaromatic scaffolds. Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 1823403-18-4) serves as a highly versatile, orthogonally functionalized building block for the synthesis of the pyrazolo[4,3-d]pyrimidine core.
As a Senior Application Scientist, I select this specific precursor because it elegantly solves a fundamental synthetic challenge: the regioselective construction of a purine bioisostere. The compound features three distinct reactive vectors:
-
The C4-Nitro Group (Masked Amine): Serves as a stable placeholder. Upon catalytic reduction, it reveals a nucleophilic primary amine precisely positioned for annulation.
-
The C3-Carbamoyl Group: Acts as the intramolecular electrophilic/nucleophilic partner during cyclization, enabling the formation of the pyrimidin-7-one ring without requiring harsh, non-selective reagents.
-
The N1-Methyl Acetate: Provides an aliphatic ester handle that remains inert during the construction of the bicyclic core. Post-cyclization, it can be selectively hydrolyzed to a carboxylic acid, serving as a critical attachment vector for solvent-exposed groups, such as E3 ligase ligands in PROTACs [1] or solubility-enhancing moieties in PDE5 inhibitors [2].
This specific pyrazolo[4,3-d]pyrimidine architecture is the foundational pharmacophore for blockbuster PDE5 inhibitors (e.g., sildenafil analogs) [3] and is increasingly utilized in the development of ATP-competitive pan-CDK inhibitors and monovalent Cyclin K degraders [4].
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints to confirm causality and reaction success before proceeding.
Protocol A: Catalytic Reduction of the Nitro Group
Objective: Convert the C4-nitro group to a primary amine to enable subsequent annulation.
-
Reaction Setup: Dissolve Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) in anhydrous THF/Methanol (1:1, 0.1 M).
-
Catalyst Addition: Carefully add 10% wt Pd/C (0.1 eq by weight) under an argon atmosphere to prevent autoignition.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm, balloon). Stir vigorously at 25 °C for 12–15 hours.
-
Causality of Choice: Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/NH₄Cl or SnCl₂) because it avoids the generation of metal salts that can coordinate with the resulting amine and interfere with the downstream cyclization.
-
Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material mass ( m/z 229.1 [M+H]+ ) is entirely replaced by the product mass ( m/z 199.1 [M+H]+ ). Spot the reaction on a TLC plate (5% MeOH in DCM); the product will stain intensely with ninhydrin, confirming the presence of the primary amine. Filter through Celite to yield Methyl 2-(4-amino-3-carbamoyl-1H-pyrazol-1-yl)acetate.
Protocol B: Pyrimidine Ring Annulation
Objective: Construct the pyrazolo[4,3-d]pyrimidin-7-one core via a one-carbon insertion.
-
Reaction Setup: Suspend the crude amine from Protocol A (1.0 eq) in neat triethyl orthoformate (HC(OEt)₃, 10 volumes).
-
Cyclization: Add a catalytic amount of p -toluenesulfonic acid (0.05 eq) and heat the mixture to reflux (145 °C) for 4–6 hours.
-
Causality of Choice: Triethyl orthoformate acts as both the solvent and the electrophilic one-carbon donor. The C4-amine attacks the orthoester to form an ethyl formimidate intermediate. The elevated temperature drives the intramolecular attack of the C3-carbamoyl nitrogen onto the formimidate carbon, expelling ethanol and driving the thermodynamically favorable aromatization of the pyrimidine ring.
-
Self-Validation Check: Analyze the isolated precipitate by ¹H NMR (DMSO- d6 ). The successful annulation is validated by the disappearance of the broad primary amine singlet ( ∼ 5.5 ppm) and the emergence of a sharp, highly deshielded pyrimidine C-H singlet ( ∼ 8.1 ppm).
Protocol C: N1-Ester Hydrolysis and PROTAC Linker Amidation
Objective: Functionalize the N1 vector for targeted protein degradation (e.g., IRAK4 PROTACs).
-
Hydrolysis: Dissolve the bicyclic core (1.0 eq) in THF/H₂O (3:1). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the carboxylic acid.
-
Amidation: Dissolve the dried acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the desired amine-functionalized E3 ligase ligand (e.g., a thalidomide or VHL derivative, 1.1 eq). Stir for 8 hours.
-
Causality of Choice: HATU is selected for its high coupling efficiency and suppression of racemization, which is critical when coupling complex, sterically hindered PROTAC linkers.
-
Self-Validation Check: Post-hydrolysis ¹H NMR must show the complete loss of the methyl ester singlet ( ∼ 3.7 ppm). Post-amidation validation requires High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the bivalent PROTAC molecule, alongside HPLC showing >95% purity.
Quantitative Data Summary
Table 1: Reaction Metrics and Analytical Validation for Pyrazolo[4,3-d]pyrimidine Synthesis
| Step | Chemical Transformation | Typical Yield | Reaction Time | Key Analytical Marker (Self-Validation) |
| 1 | Nitro Reduction (Pd/C, H₂) | 85–95% | 12–15 h | LC-MS: m/z 199.1 [M+H]+ ; Ninhydrin positive |
| 2 | Pyrimidine Annulation | 70–85% | 4–6 h | ¹H NMR: New pyrimidine C-H singlet ( ∼ 8.1 ppm) |
| 3 | N1-Ester Hydrolysis | >90% | 2–4 h | ¹H NMR: Loss of -OCH₃ singlet ( ∼ 3.7 ppm) |
| 4 | Amide Coupling (HATU) | 60–80% | 8–12 h | LC-MS: Target PROTAC mass; HPLC purity >95% |
Mandatory Visualization
Workflow for synthesizing pyrazolo[4,3-d]pyrimidine kinase inhibitors from the pyrazole precursor.
References
- Title: WO2023237049A1 - Degradation of irak4 by conjugation of irak4 inhibitors with e3 ligase ligand and methods of use Source: Google Patents URL
-
Title: A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Degradation by Design: New Cyclin K Degraders from Old CDK Inhibitors Source: ACS Chemical Biology URL: [Link]
Advanced Synthesis and Derivatization of Pyrazole-Based Ligands Using Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Ligand Design, Coordination Chemistry, and Chemoselective Synthesis
Strategic Rationale & Scaffold Analysis
Pyrazole-based ligands have proven exceptionally valuable in both coordination chemistry for metallobiosite modeling [1] and in the development of targeted therapeutics, such as FLT3 kinase inhibitors for acute myeloid leukemia[2]. The structural versatility of the pyrazole ring allows for precise tuning of electronic properties and coordination geometry.
The compound Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate serves as a highly pre-organized, multifunctional building block for advanced ligand synthesis. Its strategic advantages include:
-
N1-Acetate Appendage: Acts as a flexible linker. It can be hydrolyzed for bioconjugation to solid supports or utilized to form extended multidentate architectures.
-
C3-Carbamoyl Group: Provides a robust hydrogen-bond donor/acceptor network and serves as a primary directing group for transition metal coordination (e.g., Co, Ni, Cu) [3].
-
C4-Nitro Group: Functions as a stable, electron-withdrawing placeholder that can be chemoselectively reduced to a nucleophilic amine. This amine is the critical anchor for downstream derivatization, such as Schiff base condensation.
Causality in Synthetic Design
A common pitfall in pyrazole derivatization is the order of operations. If the C4-nitro group is reduced to an amine before the N1-methyl ester is hydrolyzed, the highly nucleophilic amine can undergo spontaneous intramolecular cyclization with the ester, forming an unwanted bicyclic lactam. To prevent this, our protocol dictates ester hydrolysis prior to nitro reduction . Converting the ester to a carboxylate anion significantly reduces the electrophilicity of the carbonyl carbon, effectively shutting down the intramolecular side reaction and preserving the linear ligand topology [4].
Synthetic Workflow & Logical Design
The transformation of the base scaffold into a mature, tridentate Schiff base ligand involves three highly controlled stages: Chemoselective Hydrolysis, Catalytic Hydrogenation, and Acid-Catalyzed Condensation.
Fig 1. Synthetic workflow for the preparation of tridentate pyrazole-based ligands.
Step-by-Step Experimental Protocols
Protocol A: Chemoselective Ester Hydrolysis
Objective: Cleave the N1-methyl ester without hydrolyzing the sensitive C3-primary amide.
-
Preparation: Dissolve 10.0 mmol of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate in 30 mL of a 1:1 mixture of Tetrahydrofuran (THF) and deionized water.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add 1.1 equivalents (11.0 mmol) of Lithium Hydroxide monohydrate (LiOH·H₂O) portion-wise. Rationale: LiOH is a mild base that provides excellent kinetic control, preventing the cleavage of the C3-carbamoyl group.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
-
Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2-3 using 1M HCl. Collect the precipitated white solid via vacuum filtration and wash with cold water.
-
Validation Checkpoint: TLC (DCM:MeOH 9:1) should show the complete disappearance of the starting material. LC-MS will confirm a mass shift from 229.0 [M+H]+ to 215.0 [M+H]+.
Protocol B: Catalytic Hydrogenation of the Nitro Group
Objective: Reduce the C4-nitro group to a primary amine while avoiding metal-salt contamination.
-
Inerting: In a heavy-walled hydrogenation flask, dissolve the intermediate from Protocol A (approx. 8.5 mmol) in 40 mL of anhydrous Methanol. Purge the solution with Argon for 10 minutes.
-
Catalyst Addition: Under a continuous Argon stream, carefully add 10 mol% of 10% Palladium on Carbon (Pd/C). Rationale: We utilize catalytic hydrogenation rather than chemical reductants (e.g., SnCl₂, Fe) to ensure no residual trace metals prematurely coordinate to the forming ligand pocket.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 12 hours.
-
Filtration: Purge the flask with Argon to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot methanol. Concentrate the filtrate in vacuo.
-
Validation Checkpoint: The product should transition from a pale yellow to a colorless solid. 1H NMR will reveal the disappearance of the downfield pyrazole proton shift caused by the nitro group, and the appearance of a broad singlet at ~4.50 ppm integrating for 2H (-NH₂).
Protocol C: Schiff Base Condensation for Tridentate Ligand Assembly
Objective: Construct an N,N,O-tridentate coordination pocket via imine formation.
-
Reaction Setup: Suspend the 4-amino pyrazole intermediate (5.0 mmol) in 25 mL of absolute Ethanol. Add 1.05 equivalents (5.25 mmol) of Salicylaldehyde.
-
Catalysis: Add 3 drops of glacial acetic acid. Rationale: The C4-amine is electronically deactivated by the adjacent C3-carbamoyl group. Acetic acid protonates the aldehyde oxygen, increasing its electrophilicity and driving the nucleophilic attack.
-
Reflux: Heat the mixture to reflux (78 °C) for 6 hours. A distinct color change to deep yellow/orange indicates imine formation.
-
Isolation: Cool the mixture to 0 °C. Filter the resulting crystalline precipitate, wash with cold ethanol, and dry under high vacuum.
-
Validation Checkpoint: ESI-MS will confirm the condensation product (loss of H₂O, -18 Da). 1H NMR will show a characteristic sharp singlet at ~8.85 ppm corresponding to the newly formed imine proton (-N=CH-).
Analytical Validation & Data Presentation
To ensure reproducibility and rigorous quality control, the following table summarizes the expected quantitative and analytical benchmarks for each stage of the synthesis.
| Compound | Step | Expected Yield (%) | Purity (HPLC) | Key ¹H NMR Marker (δ, ppm, DMSO-d₆) | ESI-MS (m/z) |
| 1 (Starting Material) | N/A | N/A | >98% | 3.75 (s, 3H, -OCH₃), 8.60 (s, 1H, Py-H) | 229.0 [M+H]⁺ |
| 2 (Carboxylic Acid) | Hydrolysis | 85–92% | >95% | 12.8 (br s, 1H, -COOH), 8.58 (s, 1H, Py-H) | 215.0 [M+H]⁺ |
| 3 (Amino-Pyrazole) | Reduction | 90–95% | >95% | 4.50 (br s, 2H, -NH₂), 7.20 (s, 1H, Py-H) | 185.1 [M+H]⁺ |
| 4 (Schiff Base) | Condensation | 75–85% | >90% | 8.85 (s, 1H, -N=CH-), 10.5 (s, 1H, Ar-OH) | 289.1[M+H]⁺ |
Downstream Applications: Coordination Chemistry & Therapeutics
Once assembled, the tridentate pyrazole ligand offers a highly pre-organized {N,N,O} binding pocket (Imine Nitrogen, Pyrazole/Carbamoyl Nitrogen, and Phenolate Oxygen). This geometry is ideal for capturing first-row transition metals to form stable, square-planar or octahedral metallobiosite complexes. These complexes are actively utilized in catalytic oxidations, as antimicrobial agents, and as structural mimics for kinase inhibition assays [1][3].
Fig 2. Coordination pathway and downstream applications of the pyrazole metallobiosite complex.
References
-
Title: New Pyrazole-Based Ligands with Two Tripodal Binding Pockets: Potential Scaffolds for Metallobiosite Modeling Source: Inorganic Chemistry (ACS Publications) URL: [Link]
-
Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) Source: Molecules (MDPI) URL: [Link]
-
Title: Coordination Complexes of Cobalt with Pyrazole-Based Ligands and Potential Applications Source: International Journal of Chemistry URL: [Link]
-
Title: Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
How to improve reaction yield in Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate synthesis
Welcome to the Technical Support and Troubleshooting Center for the synthesis of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 1823403-18-4).
As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the N-alkylation of highly functionalized pyrazoles. The synthesis involves the reaction of 4-nitro-1H-pyrazole-3-carboxamide (CAS: 65190-36-5) with methyl bromoacetate. While seemingly straightforward, this transformation is plagued by regioselectivity issues (N1 vs. N2 alkylation), ester saponification, and amide over-alkylation.
This guide provides a self-validating framework to diagnose, troubleshoot, and optimize your reaction yields.
I. Mechanistic Pathway & Failure Modes
To troubleshoot effectively, we must first understand the electronic and steric environment of the pyrazolide anion. The electron-withdrawing nature of both the 4-nitro and 3-carbamoyl groups makes the N-H proton highly acidic, but it also delocalizes the resulting negative charge, making both N1 and N2 viable nucleophilic centers.
Figure 1: Reaction pathways in the synthesis of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate, highlighting the target N1-alkylation and common parasitic side reactions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LC-MS shows a complex mixture of two main products with the exact same mass. Why is my yield of the target compound so low? A1: You are observing poor regioselectivity. Alkylation of 3-substituted pyrazoles typically yields a mixture of 1,3-disubstituted (N1) and 1,5-disubstituted (N2) isomers [1]. The target compound requires N1-alkylation. While the bulky 3-carbamoyl group sterically disfavors N2-alkylation, highly dissociating counterions (like Na+ ) or strictly kinetic reaction conditions can artificially inflate the N2-isomer yield [2].
-
Resolution: Switch your base to Cesium Carbonate ( Cs2CO3 ). The larger atomic radius of the cesium ion alters the coordination state of the pyrazolide anion, heavily biasing the nucleophilic attack toward the less sterically hindered N1 position [1].
Q2: I am detecting a significant byproduct with a mass of [M-14] (or [M+H-14]). What is causing this? A2: This mass shift (-14 Da) is the classic signature of methyl ester hydrolysis to the corresponding carboxylic acid (loss of −CH3
- addition of −H ). The methyl ester of your product is highly sensitive to saponification under basic conditions.
-
Resolution: This is caused by trace water in your solvent or hygroscopic base. You must use strictly anhydrous DMF or Acetonitrile. Furthermore, do not heat the reaction above 40 °C when using carbonate bases, as thermal stress exacerbates hydrolysis. Quench the reaction with a mild acid (e.g., saturated NH4Cl ) immediately before aqueous workup.
Q3: Can I use Sodium Hydride (NaH) to ensure complete deprotonation and speed up the reaction? A3: No. While NaH will rapidly deprotonate the pyrazole, it is excessively strong for this highly functionalized substrate. NaH is capable of deprotonating the primary amide (the 3-carbamoyl group), which will lead to N-alkylation at the amide nitrogen if any excess methyl bromoacetate is present. Stick to milder inorganic bases like K2CO3 or Cs2CO3 .
Q4: The reaction stalls at 70% conversion. Should I add more methyl bromoacetate? A4: Proceed with extreme caution. Adding more than 1.1 equivalents of the alkylating agent risks over-alkylation. If the reaction stalls, the issue is likely poor solubility of the base or the pyrazolide anion. Instead of adding more electrophile, try adding a phase-transfer catalyst (e.g., 5 mol% TBAB) or gently increasing the temperature to 35 °C.
III. Quantitative Optimization Matrix
To guide your experimental design, the following table summarizes the causal effects of varying reaction conditions on the yield and N1:N2 regioselectivity based on established pyrazole alkylation dynamics [1] [2].
| Base | Solvent | Temp (°C) | Expected N1:N2 Ratio | Overall Yield | Mechanistic Notes |
| NaH (1.2 eq) | THF | 0 to 25 | 60:40 | < 50% | High risk of amide deprotonation and over-alkylation. Poor regioselectivity. |
| K2CO3 (1.5 eq) | DMF | 25 | 85:15 | 65 - 75% | Standard baseline. Moderate hydrolysis risk if DMF is not strictly anhydrous. |
| Cs2CO3 (1.5 eq) | DMF | 0 to 25 | > 95:5 | 85 - 90% | Optimal. Large Cs+ counterion maximizes steric direction toward N1. |
| DIPEA (2.0 eq) | MeCN | 60 | 70:30 | 55% | Sluggish reaction. Requires heating, which degrades the nitro-pyrazole starting material. |
IV. Optimized Experimental Protocol
This protocol is engineered to maximize N1-regioselectivity while suppressing ester hydrolysis and over-alkylation.
Materials Required:
-
4-Nitro-1H-pyrazole-3-carboxamide (CAS: 65190-36-5) - 1.0 equivalent [3]
-
Methyl bromoacetate (High purity, freshly distilled if possible) - 1.05 equivalents
-
Cesium Carbonate ( Cs2CO3 , anhydrous, oven-dried) - 1.5 equivalents
-
N,N-Dimethylformamide (DMF, anhydrous, over molecular sieves)
Step-by-Step Methodology:
-
Preparation & Deprotonation: Flame-dry a round-bottom flask under an argon atmosphere. Charge the flask with 4-nitro-1H-pyrazole-3-carboxamide (1.0 eq) and anhydrous Cs2CO3 (1.5 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of starting material) to create a suspension. Stir vigorously at 25 °C for 30 minutes. Causality: This pre-stirring ensures complete formation of the pyrazolide anion before the electrophile is introduced, preventing competing kinetic pathways.
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve methyl bromoacetate (1.05 eq) in a small volume of anhydrous DMF and add it dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition at 0 °C minimizes localized concentration spikes of the electrophile, suppressing N,N-dialkylation of the amide.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 to 6 hours. Monitor strictly by LC-MS or TLC (EtOAc:Hexanes).
-
Quenching (Critical Step): Once the starting material is consumed, cool the flask back to 0 °C. Quench the reaction by adding saturated aqueous NH4Cl solution (equal volume to DMF). Causality: NH4Cl neutralizes the basic conditions immediately, preventing saponification of the methyl ester during the aqueous workup.
-
Extraction & Washing: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with distilled water (3x) and brine (1x) to remove residual DMF.
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude solid via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to isolate pure Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate.
V. References
Technical Support Center: Overcoming Low Solubility of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate in Cross-Coupling Reactions
Welcome to the Advanced Applications Support Center. As drug development increasingly relies on highly functionalized, polar heterocycles, researchers frequently encounter severe solubility bottlenecks. This guide is specifically engineered for scientists working with Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate —a highly polar, polyfunctional pyrazole intermediate—in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or direct C5 C–H arylation).
Here, we bypass generic advice and delve into the physicochemical causality of your solubility issues, providing field-proven, self-validating protocols to rescue stalled synthetic routes.
Mechanistic Analysis: The Root Cause of Insolubility
Before troubleshooting, we must understand why this specific molecule resists solvation. Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate possesses a "perfect storm" of physicochemical properties that result in an exceptionally high crystal lattice energy:
-
Extensive Intermolecular Hydrogen Bonding: The primary carbamoyl group (-CONH2) acts as both a strong H-bond donor and acceptor, forming robust polymeric networks with the adjacent nitro group (-NO2) and the ester carbonyl.
-
Planarity and π−π Stacking: The fully conjugated, electron-deficient nitro-pyrazole core drives tight π -stacking in the solid state.
-
Extreme Dipole Moment: The push-pull electronic nature of the ring strongly rejects non-polar and moderately polar solvents (like Toluene, THF, or Dioxane), which are traditionally favored for cross-coupling to maintain catalyst stability [3].
When a substrate's lattice energy exceeds the solvation energy provided by the solvent, the reaction remains a heterogeneous slurry, leading to catalyst starvation, prolonged heating, and ultimately, decomposition of the sensitive methyl ester group.
Caption: Logical mapping of substrate properties leading to insolubility and targeted physicochemical solutions.
Troubleshooting Guide & FAQs
Q1: My starting material remains a suspension in THF/Toluene even at 80 °C, and I am getting <15% yield. What is the immediate fix? A1: You must switch to a strongly coordinating, polar aprotic solvent like DMSO or DMF . These solvents act as powerful hydrogen-bond acceptors, disrupting the -CONH2 driven lattice network. However, because DMSO/DMF can coordinate to the Palladium center and stall the oxidative addition step, you cannot use standard Pd(PPh3)4 . You must pair polar solvents with highly active, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos ) to keep the active Pd(0) species tightly bound and prevent solvent-induced deactivation [3].
Q2: I am attempting a direct C–H arylation at the C5 position. The high temperatures required in DMF are causing the methyl ester to hydrolyze. How can I lower the temperature? A2: Transition to Aqueous Micellar Catalysis . By using a designer surfactant like TPGS-750-M (2 wt% in water), you create lipophilic nanomicelles. The hydrophobic pyrazole core is encapsulated within the micelle, effectively solubilizing it at a microscopic level, while the polar groups interact with the PEG chains [1]. This localized high concentration allows cross-coupling to proceed at room temperature to 50 °C, entirely preserving the delicate methyl ester.
Q3: Can I use solid-state mechanochemistry for this substrate? A3: Yes. Recent advances have shown that highly insoluble aryl halides that fail in solution-phase coupling can be successfully coupled using ball-milling (solid-state cross-coupling)[2]. By removing the solvent entirely, you rely on mechanical force to overcome the lattice energy. If you have access to a planetary ball mill, using Pd(OAc)2 with an inorganic base and a minimal liquid grinding assistant (LAG) is a highly viable alternative.
Q4: The primary amide is causing off-target Buchwald-Hartwig amidation instead of my desired C5 coupling. How do I prevent this? A4: The primary amide is highly nucleophilic under basic cross-coupling conditions. If solubility adjustments do not stop the side reaction, you must employ a transient protecting group strategy . Reacting the substrate with Trityl chloride (Trt-Cl) or Boc-anhydride prior to coupling will mask the H-bond donors (drastically improving solubility in THF/Toluene) and sterically block the nitrogen from coordinating to the Palladium catalyst.
Quantitative Data Presentation
To facilitate your experimental design, the table below summarizes the expected performance of various solvent/catalyst systems when handling this specific pyrazole scaffold.
| Solvent System | Solubilizing Power (mg/mL) | Recommended Catalyst / Ligand | Operating Temp (°C) | Expected Yield Range | Mechanistic Notes |
| Toluene / THF | < 1.0 | Pd(PPh3)4 | 80 - 100 | < 15% | Fails due to high lattice energy; substrate remains as an unreactive slurry. |
| DMSO / H2O (4:1) | 25 - 50 | Pd(OAc)2 / XPhos | 90 - 110 | 65 - 85% | DMSO disrupts H-bonding. XPhos prevents Pd deactivation by the coordinating solvent. |
| DMF | 30 - 60 | Pd(dppf)Cl2 | 100 - 120 | 60 - 80% | Excellent solubility, but carries a high risk of ester hydrolysis if the base ( K2CO3 ) is not strictly anhydrous. |
| 2 wt% TPGS-750-M (Aq) | Micellar Encapsulation | Pd(dtbpf)Cl2 | 25 - 50 | 75 - 95% | Nanomicelles solubilize the core; mild conditions prevent ester cleavage and amide side-reactions [1]. |
Experimental Protocols
Below are two self-validating protocols designed to overcome the solubility barrier.
Protocol A: High-Polarity Solvent System (DMSO/Water)
Best for standard laboratories without access to specialized surfactants.
-
Catalyst Pre-activation: In an oven-dried Schlenk tube under Argon, combine Pd(OAc)2 (5 mol%) and XPhos (10 mol%). Add 1 mL of anhydrous THF and stir for 10 minutes until the solution turns from orange to a deep, homogenous red/brown. Self-validation: This color change confirms the formation of the active L1Pd(0) species.
-
Substrate Loading: Evaporate the THF under vacuum. Add Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate (1.0 equiv, 0.5 mmol), your coupling partner (e.g., arylboronic acid, 1.5 equiv), and finely milled anhydrous K3PO4 (2.0 equiv).
-
Solvation: Add 4 mL of a degassed DMSO/ H2O mixture (4:1 v/v). The water is critical; it partially dissolves the phosphate base to facilitate the transmetalation step, while DMSO breaks the pyrazole's hydrogen bonds.
-
Reaction: Heat to 90 °C. The previously insoluble pyrazole should fully dissolve into a dark homogenous solution within 15 minutes. Monitor by LCMS.
-
Specialized Workup: Because the product remains highly polar, standard EtOAc extraction will result in poor recovery. Quench with water, and extract with a 10% isopropanol in EtOAc mixture (3 x 15 mL) to ensure complete partitioning of the polar pyrazole into the organic layer.
Protocol B: Aqueous Micellar Catalysis (Green Chemistry Approach)
Best for preserving the methyl ester and minimizing thermal degradation.
-
Surfactant Preparation: Prepare a 2 wt% solution of TPGS-750-M in HPLC-grade water. Degas by sparging with Argon for 30 minutes.
-
Reaction Assembly: To a vial, add the pyrazole substrate (0.5 mmol), the aryl coupling partner (0.6 mmol), Pd(dtbpf)Cl2 (2 mol%), and triethylamine (2.0 equiv). Note: An organic base is preferred here to maintain the integrity of the micelle.
-
Micelle Formation: Add 1.0 mL of the 2 wt% TPGS-750-M solution. Cap the vial and vigorously stir (1000 rpm) at 45 °C. The mixture will form a milky emulsion. The high localized concentration inside the nanomicelles forces the reaction to completion, usually within 4–6 hours [1].
-
In-Vial Extraction: Add 2 mL of minimal-polarity solvent (e.g., MTBE or EtOAc). Stir gently for 5 minutes, then allow phase separation. The product migrates to the organic layer, leaving the catalyst and surfactant in the aqueous phase for potential recycling.
Caption: Step-by-step experimental workflow for cross-coupling highly polar pyrazole intermediates.
References
-
Cross‐Coupling Reactions in Aqueous Micellar Media. European Journal of Organic Chemistry, 2025. This paper details the use of surfactant technologies (like TPGS-750-M) to overcome solubility issues of polar substrates in cross-coupling reactions without relying on toxic solvents. URL:[Link]
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society, 2021. This study provides authoritative grounding on how mechanical force can bypass the lattice energy barriers of highly insoluble, planar aromatic systems. URL:[Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. NIH PubMed Central, 2020. A comprehensive review discussing the necessity of optimizing solvent systems and bulky ligands (Buchwald-Hartwig type) when dealing with heavily functionalized, polar pharmaceutical intermediates. URL:[Link]
Optimizing reaction temperature and time for Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate formation
Technical Support Center: Synthesis of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
Welcome to the technical support guide for the synthesis of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for the N-alkylation of 3-carbamoyl-4-nitro-1H-pyrazole. Our goal is to equip you with the scientific rationale behind the experimental parameters to ensure a successful, high-yield, and regioselective synthesis.
The N-alkylation of unsymmetrical pyrazoles is a common challenge in medicinal chemistry, primarily due to the potential for forming two different regioisomers (N1 and N2).[1] This guide will focus on strategies to selectively synthesize the desired N1 isomer, Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate, a key intermediate in various research applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: I am experiencing very low yield or no product formation. What are the likely causes and how can I resolve this?
A1: Low or no yield in this N-alkylation reaction typically stems from a few critical factors. Let's break down the potential causes and solutions in a systematic way.
-
Ineffective Deprotonation of the Pyrazole: The reaction begins with the deprotonation of the pyrazole N-H by a base to form a nucleophilic pyrazolate anion. If this step is inefficient, the reaction will not proceed.
-
Base Strength & Solubility: Ensure your base is appropriate and soluble in the reaction solvent. Potassium carbonate (K₂CO₃) is a common choice, but its effectiveness can be limited by its solubility. Sodium hydride (NaH) is a stronger, non-nucleophilic base that can be very effective, often leading to higher N1-selectivity.[2] Make sure the NaH is fresh and not passivated.
-
Water Content: The presence of water will consume the base and protonate the pyrazolate anion, quenching the reaction. Use anhydrous solvents and dry your glassware thoroughly.
-
-
Poor Reactivity of the Alkylating Agent: The electrophile, methyl 2-bromoacetate, must be reactive enough to undergo substitution.
-
Leaving Group Ability: The reactivity order for alkyl halides is I > Br > Cl. While methyl 2-bromoacetate is generally effective, if the reaction is sluggish, switching to methyl 2-iodoacetate could increase the rate.
-
Reagent Quality: Ensure the methyl 2-bromoacetate has not degraded. It should be stored in a cool, dark place.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While many N-alkylations proceed at room temperature, this specific substrate, with two electron-withdrawing groups, may require gentle heating (e.g., 50-60 °C) to increase the reaction rate.[2] However, excessive heat can sometimes lead to side reactions or decreased selectivity.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Incomplete conversion is a common cause of low yields.
-
-
Stoichiometry: The ratio of reactants is crucial. A slight excess of the alkylating agent (e.g., 1.1 equivalents) and a larger excess of the base (e.g., 2.0 equivalents of K₂CO₃) are often used to drive the reaction to completion.
Caption: A logical workflow for troubleshooting low reaction yield.
Q2: My reaction is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired N1 product?
A2: Achieving high regioselectivity is the primary challenge in the N-alkylation of unsymmetrical pyrazoles.[1][3] The formation of the N1 isomer (alkylation at the nitrogen adjacent to the carbamoyl group) versus the N2 isomer is governed by a delicate balance of steric and electronic factors, which can be manipulated by your choice of reaction conditions.
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In 3-carbamoyl-4-nitro-1H-pyrazole, the carbamoyl group at position 3 is sterically more demanding than the hydrogen at position 5. Therefore, the N1 position is more sterically accessible, and alkylation should preferentially occur there. If you are seeing significant N2 product, other factors are overriding this steric preference.
-
Solvent Choice: The polarity and type of solvent have a profound impact.
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are highly recommended. They effectively solvate the cation of the base (e.g., K⁺), leaving a more "naked" and highly reactive pyrazolate anion, which often enhances selectivity.
-
Polar Protic Solvents: Solvents like ethanol should be avoided as they can lead to poor selectivity.
-
-
Base and Cation Effects: The choice of base is critical. Different bases can lead to different N1:N2 ratios.[3]
-
K₂CO₃ in DMSO: This combination has been shown to be effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.
-
Sodium Hydride (NaH) in THF: This system can provide excellent N1 regioselectivity, sometimes superior to carbonate bases.[2]
-
Cesium Carbonate (Cs₂CO₃): The large cesium cation can sometimes influence selectivity, but it is often used to improve reaction rates.
-
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetic product, which is often the less sterically hindered N1 isomer. If you are running the reaction at elevated temperatures to improve the rate, try running it at room temperature or even 0 °C for a longer period.
Table 1: Influence of Reaction Parameters on N1-Regioselectivity
| Parameter | Recommended for High N1-Selectivity | Rationale |
| Solvent | Polar aprotic (DMF, DMSO, THF) | Solvates the cation, creating a more reactive and selective anion. |
| Base | K₂CO₃, NaH[2] | Proven effective for N1-alkylation of substituted pyrazoles.[2] |
| Temperature | Room Temperature or lower[2] | May favor the kinetic N1 product over the thermodynamic N2 product. |
| Alkylating Agent | Steric bulk on the agent can increase selectivity for the less hindered N. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this synthesis?
A1: The synthesis of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate is a base-mediated nucleophilic substitution reaction. The process involves two main steps:
-
Deprotonation: A base (e.g., K₂CO₃) removes the acidic proton from the N1 nitrogen of the pyrazole ring, creating a nucleophilic pyrazolate anion. This anion exists in equilibrium between two resonant forms, with the negative charge distributed between N1 and N2.
-
Nucleophilic Attack: The pyrazolate anion attacks the electrophilic carbon of methyl 2-bromoacetate, displacing the bromide leaving group. This attack can occur from either nitrogen atom, leading to the potential formation of two regioisomers. The desired product is formed from the attack of the N1 nitrogen.
Caption: General reaction scheme for the N-alkylation of 3-carbamoyl-4-nitro-1H-pyrazole.
Q2: How do the electron-withdrawing groups (-CONH₂ and -NO₂) on the pyrazole ring affect the reaction?
A2: The carbamoyl (-CONH₂) and nitro (-NO₂) groups are both strong electron-withdrawing groups (EWGs). They have two significant and opposing effects on this reaction:
-
Increased Acidity: The EWGs pull electron density away from the pyrazole ring, making the N-H proton significantly more acidic than that of an unsubstituted pyrazole. This facilitates the initial deprotonation step by the base, meaning a milder base like K₂CO₃ can be effective.
-
Decreased Nucleophilicity: By withdrawing electron density, these groups also make the resulting pyrazolate anion less nucleophilic. This can slow down the rate of the subsequent alkylation step.[4] This is why gentle heating may be required to achieve a reasonable reaction time, despite the ease of deprotonation.
Q3: Are there alternative, milder methods for this N-alkylation?
A3: Yes, while base-mediated alkylation is the most common approach, other methods have been developed. One notable alternative is acid-catalyzed N-alkylation using trichloroacetimidates as electrophiles.[4][5][6] This method avoids strong bases and often proceeds at room temperature.[4] However, it requires the synthesis of the corresponding trichloroacetimidate from the alcohol, which adds extra steps. For a simple alkylating agent like methyl 2-bromoacetate, the base-mediated pathway is generally more direct and efficient.
Experimental Protocol
This protocol provides a reliable starting point for the regioselective synthesis of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate.
Materials:
-
3-carbamoyl-4-nitro-1H-pyrazole (1.0 equiv)
-
Methyl 2-bromoacetate (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-carbamoyl-4-nitro-1H-pyrazole (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF to form an approximately 0.5 M solution with respect to the starting pyrazole.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add methyl 2-bromoacetate (1.1 equiv) dropwise to the stirring suspension.
-
Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, it can be gently heated to 50 °C. The reaction is typically complete within 4-24 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them twice with brine to remove residual DMF.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate.
References
- BenchChem. (2025). Technical Support Center: Optimizing Pyrazole N-Alkylation.
- BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
- Yaroshenko, V. et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
- Mphahlele, M. J. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions.
- Google Patents. (n.d.). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.
- MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- Doyle, M. P. et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
- Yaroshenko, V. et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Fux, A. et al. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 4. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing 4-Nitro-1H-Pyrazole N-Alkylation
Welcome to the Application Scientist Support Center. This hub provides mechanistic troubleshooting, validated protocols, and FAQs for researchers and drug development professionals experiencing byproduct formation during the N-alkylation of 4-nitro-1H-pyrazole and its derivatives.
Mechanistic Troubleshooting Guide
Issue A: Dehydrohalogenation (Elimination Byproducts)
Symptom: High recovery of unreacted 4-nitropyrazole, formation of alkene byproducts from the alkylating agent, and low yield of the target N-alkyl pyrazole. Causality: The nitro group at the C4 position is strongly electron-withdrawing. This significantly lowers the pKa of the pyrazole N-H (making it relatively acidic) but concurrently reduces the nucleophilicity of the resulting pyrazolide anion. When using strong bases (e.g., NaH) or elevated temperatures with sterically hindered or di-halogenated electrophiles (like 1,2-dibromoethane), the pyrazolide anion or the base acts as a Brønsted base rather than a nucleophile. This triggers an E2 elimination (dehydrohalogenation) of the alkyl halide instead of the desired SN₂ alkylation [5]. Resolution: Switch to a milder base such as K₂CO₃. Potassium carbonate is sufficiently basic to deprotonate 4-nitropyrazole quantitatively without promoting aggressive E2 elimination. Additionally, polar aprotic solvents like Acetonitrile (MeCN) or Isopropanol (iPA) enhance the solubility of the reactants and stabilize the SN₂ transition state [3].
Issue B: Regioisomer Mixtures (N1 vs. N2 Alkylation)
Symptom: NMR or LC-MS indicates two distinct product peaks with identical mass (commonly seen in 3-substituted-4-nitropyrazoles). Causality: While unsubstituted 4-nitro-1H-pyrazole is symmetric and immune to regioselectivity issues [3], introducing a substituent at the C3 or C5 position breaks this symmetry. Alkylation can occur at either the N1 or N2 position. The product distribution is governed by steric hindrance and the coordinating ability of the solvent/base. For instance, in 3-methyl-4-nitro-1H-pyrazole, steric bulk from the methyl group typically drives alkylation toward the less hindered N1 position [1]. However, improper solvent choices can lead to a mixture. Resolution: Utilize bulky alkylating agents to thermodynamically favor the less hindered nitrogen. Employing Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) with K₂CO₃ helps dissociate the cation-anion pair, allowing steric factors to dictate the regiochemical outcome cleanly.
Issue C: O-Alkylation vs. N-Alkylation
Symptom: Formation of an unstable, highly polar byproduct. Causality: Ambident nucleophilicity is a theoretical concern, as the nitro group's oxygen atoms or the pyrazole core could compete. However, quantum-chemical calculations and kinetic studies confirm that N-alkylation of nitropyrazoles is overwhelmingly favored both thermodynamically and kinetically over O-alkylation [4]. Resolution: If unusual polar byproducts are observed, they are more likely quaternary ammonium salts (over-alkylation) rather than O-alkylated species. Strictly control electrophile stoichiometry (1.05 to 1.1 equivalents) to prevent quaternization.
Logical Workflow for Byproduct Mitigation
Decision tree for troubleshooting and mitigating byproducts during 4-nitropyrazole N-alkylation.
Self-Validating Experimental Protocol
To ensure a self-validating system, this protocol incorporates in-process controls (IPCs) that confirm the success of each step before proceeding.
Objective: High-yield, byproduct-free N-alkylation of 4-nitro-1H-pyrazole.
Reagents:
-
4-Nitro-1H-pyrazole (1.0 eq)
-
Alkyl halide (e.g., 2-bromopropane or N-(2-chloroethyl)dibenzylamine hydrochloride) (1.1 eq)
-
Potassium carbonate (K₂CO₃, anhydrous, finely powdered) (2.0 eq)
-
Acetonitrile (MeCN, anhydrous) (0.2 M)
Step-by-Step Methodology:
-
Preparation of the Pyrazolide Anion: Charge a dry, argon-flushed round-bottom flask with 4-nitro-1H-pyrazole (1.0 eq) and anhydrous MeCN. Add finely powdered K₂CO₃ (2.0 eq).
-
Causality & Validation: K₂CO₃ is chosen over NaH to prevent downstream elimination of the alkyl halide[3, 5]. Stir the suspension at 25 °C for 30 minutes. Validation: The mixture will turn slightly yellow, indicating the formation of the pyrazolide anion.
-
-
Electrophile Addition: Dissolve the alkyl halide (1.1 eq) in a minimal volume of MeCN and add it dropwise over 15 minutes to the stirring suspension.
-
Causality: Dropwise addition keeps the localized concentration of the electrophile low, suppressing dialkylation (quaternization) byproducts.
-
-
Thermal Activation: Heat the reaction mixture to 60–80 °C.
-
Validation: Monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS. The C4-nitro group deactivates the pyrazole, necessitating thermal energy to drive the SN₂ substitution. Complete consumption of the starting material should be observed within 4–8 hours.
-
-
Workup and Isolation: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove inorganic salts (K₂CO₃ and KX). Concentrate the filtrate under reduced pressure.
-
Validation: The crude mass balance should approximate >90%. If a significant mass loss is observed, volatile elimination byproducts may have formed.
-
-
Purification: Purify the crude product via flash column chromatography or recrystallization.
Quantitative Data Analysis
The following table summarizes the impact of reaction conditions on byproduct formation, demonstrating the causality between base/solvent selection and reaction efficiency.
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Major Byproduct | Yield (%) | Ref |
| 4-Nitro-1H-pyrazole | 1,2-Dibromoethane | NaH | THF | 60 | Dehydrohalogenation (Elimination) | 33% | [5] |
| 4-Nitro-1H-pyrazole | N-(2-chloroethyl)dibenzylamine | K₂CO₃ | MeCN | 80 | None (Clean conversion) | >85% | [3] |
| 3-Methyl-4-nitro-1H-pyrazole | 2-Bromopropane | K₂CO₃ | DMF | 70 | N2-Regioisomer (Minor) | >80% | [1] |
| 4-Nitro-1H-pyrazole | Iodomethane | K₂CO₃ | DMF | 25 | Quaternization (Trace) | 90% | [2] |
Frequently Asked Questions (FAQs)
Q1: Why am I recovering so much unreacted 4-nitropyrazole when using an alkyl chloride? A1: Alkyl chlorides are relatively poor electrophiles compared to bromides or iodides. Because the C4-nitro group withdraws electron density from the pyrazole ring, the nucleophilicity of the nitrogen is diminished. To resolve this, either switch to an alkyl bromide/iodide or add a catalytic amount of Sodium Iodide (NaI) to facilitate a Finkelstein reaction in situ, generating a more reactive alkyl iodide intermediate.
Q2: Can I use Sodium Hydride (NaH) to speed up the deprotonation? A2: It is highly discouraged unless your alkylating agent is completely immune to E2 elimination (e.g., methyl iodide). For secondary alkyl halides or those with β-hydrogens, NaH generates a highly basic environment that promotes dehydrohalogenation of your electrophile, destroying your reagent before alkylation can occur [5]. Stick to K₂CO₃ or Cs₂CO₃.
Q3: I am working with an asymmetric 4-nitropyrazole. How do I ensure I only get the N1 isomer? A3: Regioselectivity is dictated by steric hindrance. The alkylation will naturally favor the nitrogen furthest from the bulky substituent (e.g., the N1 position in 3-methyl-4-nitropyrazole) [1]. To maximize this, use a polar aprotic solvent like DMF, which leaves the nucleophile "naked" and highly sensitive to steric environments. Avoid protic solvents that can hydrogen-bond and disrupt this steric differentiation.
References
-
"An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole", BenchChem.
-
"Direct C–H Alkenylation of Functionalized Pyrazoles", ACS Publications. 1
-
"Route Design to Manufacture: Synthesis of the Heterocyclic Fragment of AZD5718 Using a Non-cryogenic Lithiation-Alkoxycarbonylation Reaction", ACS Publications. 2
-
"Modification of N-Functionalized 4-Nitroso-1H-pyrazoles", ResearchGate. 3
-
"SYNTHESIS OF ANNULATED PYRAZOLES VIA A TANDEM ALKYLATION/DIRECT ARYLATION SEQUENCE", Scholaris. 4
Sources
Troubleshooting poor HPLC peak shape and tailing for Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
Welcome to the Technical Support Center for chromatography troubleshooting. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate .
Because this molecule contains a highly polar carbamoyl (amide) group, an electron-withdrawing nitro group, and a nitrogen-rich pyrazole ring, it is highly susceptible to secondary retention mechanisms that distort peak shape. This guide bypasses generic advice to provide you with a mechanistic, self-validating framework for achieving perfect Gaussian peak symmetry.
Diagnostic Workflow for Peak Tailing
Systematic diagnostic workflow for isolating and resolving HPLC peak tailing.
Section 1: Mechanistic Causes of Peak Tailing
Q: Why does Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate exhibit severe peak tailing on standard C18 columns? A: The tailing is primarily a chemical phenomenon driven by secondary interactions. The molecule possesses a carbamoyl (amide) group, which acts as a strong hydrogen bond donor and acceptor. On traditional silica-based reversed-phase columns, a portion of the silica surface remains unbonded, leaving exposed residual silanol groups (Si-OH)[1]. At a mid-range pH (pH 4–7), these silanols ionize into negatively charged silanoate ions (Si-O⁻)[2]. The polar amide and pyrazole nitrogens of your analyte interact strongly with these active sites via hydrogen bonding and ion-dipole interactions. This creates a secondary retention mechanism that delays the elution of a fraction of the analyte molecules, manifesting as an asymmetrical "tail"[3].
Q: How can I definitively determine if the tailing is caused by chemical interactions (silanols) or a physical system issue (e.g., dead volume)? A: You must perform a self-validating diagnostic test using an internal control. Causality: Physical issues—such as a void at the column head, a blocked frit, or excessive extra-column tubing—affect the band broadening of all injected molecules equally[4]. Chemical issues only affect molecules with specific polar functional groups[4].
Protocol: The Neutral Marker Test
-
Prepare the Test Mix: Create a solution containing your target analyte (Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate) and a neutral, non-polar marker (e.g., Toluene, 0.1 mg/mL).
-
Execute Run: Inject 5 µL of the test mix using your current chromatographic method.
-
Analyze Asymmetry (As): Calculate the asymmetry factor for both peaks at 10% peak height.
-
Interpret Data: If the neutral marker is perfectly symmetrical (As < 1.2) but your target analyte tails (As > 1.5), the issue is definitively chemical (silanol interactions)[4]. If both peaks tail equally, you have a physical problem (e.g., column bed deformation) and should replace the column or minimize PEEK tubing length[2][5].
Section 2: Mobile Phase and Column Optimization
Q: What is the most effective mobile phase adjustment to suppress silanol interactions for this molecule? A: Lowering the mobile phase pH is the most immediate and effective strategy. Causality: Residual free silanols on the silica surface are highly acidic, typically possessing a pKa between 3.8 and 4.5. By lowering the mobile phase pH to 2.5–3.0 using acidic modifiers (e.g., 0.1% Formic Acid or 0.1% Trifluoroacetic Acid), you force the silanols into their fully protonated, neutral state (Si-OH)[6]. This neutralizes the active sites, eliminating the strong ion-dipole interactions with the carbamoyl group of the analyte and significantly sharpening the peak[2].
Q: If pH adjustment isn't enough, what column chemistries are best suited for this pyrazole derivative? A: You should transition from a standard C18 to either a fully base-deactivated (end-capped) column or a polar-embedded column. Causality: End-capping uses small silanes to react with and block residual silanols, reducing their availability by roughly 50%[3]. However, steric hindrance prevents 100% coverage. For highly polar amides, a polar-embedded column (e.g., C18-EPS) is superior. These columns incorporate a polar functional group (like an amide) near the silica surface, which creates a localized hydration layer that physically shields the analyte from interacting with any remaining unreacted silanols, ensuring excellent peak shape[6][7].
Section 3: Sample Preparation and Mass Overload
Q: Can the sample solvent itself cause peak distortion for this compound? A: Yes. This is known as the "strong solvent effect." Causality: Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate has limited solubility in purely aqueous environments but dissolves readily in 100% DMSO or Acetonitrile. If you inject the sample dissolved in 100% strong organic solvent into a highly aqueous mobile phase, the analyte molecules at the edges of the injection plug will travel faster than those in the center until the sample solvent is fully diluted. This causes severe peak distortion, often manifesting as fronting or a split peak[1].
Protocol: Sample Solvent Matching
-
Determine Initial Conditions: Identify the initial mobile phase composition of your gradient (e.g., 80% Aqueous / 20% Organic).
-
Solvent Matching: Dissolve the analyte standard in a diluent that exactly matches this ratio.
-
Solubility Workaround: If the compound precipitates, dissolve it in a minimal volume of DMSO (e.g., 5% of final volume), then dilute to the final volume with the initial mobile phase. Keep injection volumes strictly ≤ 5 µL.
Q: How do I rule out column mass overload? A: Mass overload occurs when the concentration of the injected sample exceeds the binding capacity of the stationary phase, leading to a "shark fin" or right-triangle peak shape. Protocol: The Dilution Validation
-
Baseline Injection: Inject your sample at the standard analytical concentration (e.g., 1.0 mg/mL).
-
Dilution: Dilute the sample by a factor of 10 (0.1 mg/mL) and inject the exact same volume.
-
Compare: If the peak shape significantly improves and the tailing disappears at the lower concentration, the original injection was overloading the column[5]. To fix this permanently, reduce your standard injection volume or switch to a column with a higher carbon load[5].
Quantitative Data: Impact of Optimization Strategies
The following table summarizes the expected quantitative improvements in chromatographic performance when applying the troubleshooting steps above to Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate.
| Optimization Strategy | Mobile Phase pH | Column Type | Expected Asymmetry (As) | Theoretical Plates (N) |
| Baseline (Unoptimized) | 6.5 (Water/ACN) | Standard C18 (Non-endcapped) | 2.4 - 3.0 | < 3,000 |
| pH Adjustment Only | 2.5 (0.1% TFA) | Standard C18 (Non-endcapped) | 1.4 - 1.6 | ~ 6,500 |
| Column Chemistry Only | 6.5 (Water/ACN) | Polar-Embedded C18 | 1.2 - 1.4 | ~ 8,000 |
| Synergistic Optimization | 2.5 (0.1% Formic Acid) | Polar-Embedded C18 | 0.9 - 1.05 | > 12,000 |
References
-
HPLC Peak Tailing causes and solutions - Axion Labs. Available at:[Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. Available at:[Link]
-
Improving HPLC Peak Shape Techniques - Agilent Technologies / Scribd. Available at:[Link]
-
ProntoSIL HPLC Columns Guide - Bischoff Chromatography / Scribd. Available at:[Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at:[Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at:[Link]
Sources
Optimizing solvent systems for the recrystallization of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate .
This molecule presents a unique matrix of crystallization challenges: a planar, electron-withdrawing nitro-pyrazole core (prone to π−π stacking), a highly reactive carbamoyl group (-CONH₂; a strong hydrogen-bond donor/acceptor prone to solvate formation), and a hydrolytically sensitive methyl acetate moiety. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity crystalline recovery.
Part 1: Troubleshooting & FAQs
Q1: My solution turns cloudy and forms a sticky oil at the bottom of the flask instead of crystals. What is happening?
The Science: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out." This occurs when the supersaturation level of the solution exceeds the spinodal decomposition curve before primary nucleation can occur[1]. Because the molecule is highly polar, it separates into a solute-rich liquid phase and a solvent-rich liquid phase. This oil phase is highly disordered, acts as a "sink" that traps impurities, and eventually solidifies into an amorphous, sticky mass[2]. The Fix: You must bypass the miscibility gap. Do not crash-cool the solution. Instead, map the Metastable Zone Width (MSZW), cool the solution slowly to just below the solubility curve, and introduce seed crystals (1-2% w/w) to force nucleation before the system reaches the oiling-out boundary[1].
Fig 1. Thermodynamic pathways: Bypassing LLPS via controlled cooling and seeding.
Q2: I successfully crystallized the product, but NMR shows residual methanol that won't dry even under high vacuum. Why?
The Science: The carbamoyl (-CONH₂) group on the pyrazole ring is a powerful participant in supramolecular hydrogen bonding. According to Etter’s rules of hydrogen bonding, all good proton donors and acceptors will be utilized in the crystal lattice. When crystallized from protic solvents like methanol or ethanol, the solvent molecules frequently co-crystallize, forming a highly stable, hydrogen-bonded solvate network that cannot be removed by standard vacuum drying without destroying the crystal lattice[3]. The Fix: Transition to an anhydrous, aprotic solvent system. A combined cooling/anti-solvent approach using Tetrahydrofuran (THF) as the good solvent and Heptane as the anti-solvent prevents protic solvent incorporation entirely[4].
Q3: I tried a water/ethanol mixture to force precipitation, but my yield is low and HPLC shows a new highly polar impurity. What went wrong?
The Science: You have degraded your Active Pharmaceutical Ingredient (API) intermediate. The methyl acetate moiety (-CH₂COOCH₃) is susceptible to hydrolysis. Extended heating in aqueous alcohols, even at neutral pH, can lead to partial hydrolysis of the ester, yielding 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid. The Fix: Strictly avoid aqueous mixtures at elevated temperatures for this specific molecule. Rely on aprotic anti-solvent crystallization.
Part 2: Standard Operating Procedure (SOP)
Optimized Anti-Solvent Crystallization (THF / Heptane System)
This self-validating protocol utilizes solvent-dependent kinetics to maximize yield while protecting the ester and avoiding solvate formation[4].
Step-by-Step Methodology:
-
Dissolution: Suspend crude Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate in anhydrous THF (approx. 5-7 volumes). Heat the jacketed reactor to 50°C under gentle agitation until complete dissolution is achieved.
-
Polish Filtration: Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-warmed crystallization vessel to remove insoluble particulates (preventing uncharacterized heterogeneous nucleation).
-
Anti-Solvent Addition (Phase 1): Maintain the temperature at 50°C. Slowly dose in anhydrous Heptane (approx. 2 volumes) at a rate of 0.1 vol/min. Stop addition immediately if the solution becomes persistently cloudy, then add a few drops of THF until clear.
-
Seeding: Cool the reactor to 40°C (entering the metastable zone). Add 1.0% w/w of pure, milled seed crystals. Hold the temperature for 30 minutes to allow the seed bed to mature and relieve initial supersaturation.
-
Anti-Solvent Addition (Phase 2): Resume Heptane addition (up to 8 volumes total) at a slow, linear rate (0.05 vol/min) to drive the crystallization kinetically without triggering oiling out.
-
Cooling & Isolation: Apply a linear cooling ramp of 0.1°C/min down to 5°C. Hold for 2 hours. Filter the resulting slurry via a Nutsche filter, wash the cake with cold Heptane (2 volumes), and dry under vacuum at 40°C.
Fig 2. Step-by-step workflow for the THF/Heptane anti-solvent crystallization process.
Part 3: Quantitative Data & Solvent Matrix
To assist in alternative solvent selection, the following table summarizes the physicochemical compatibility of various solvent systems with the functional groups of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate.
| Solvent System | Role | Solvate Risk (-CONH₂) | Ester Hydrolysis Risk | Oiling Out (LLPS) Risk | Recommendation |
| THF / Heptane | Good / Anti-solvent | Low (Aprotic) | Low | Moderate (Requires seeding) | Optimal - High purity, anhydrous free-base. |
| Ethyl Acetate / Hexane | Good / Anti-solvent | Low (Aprotic) | Low | High (Steep solubility curve) | Viable - Requires strict cooling control. |
| Methanol / Water | Good / Anti-solvent | High (Protic donor) | High (Aqueous) | Low | Avoid - Forms stable methanol solvates; degrades ester. |
| DMSO / Water | Good / Anti-solvent | Moderate (H-acceptor) | High (Aqueous) | High (Prone to emulsion) | Avoid - Difficult to dry; chemical degradation risk. |
References
-
Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 943–950. URL: [Link]
-
Tanaka, K., & Takiyama, H. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(9), 2001–2008. URL: [Link]
-
Schall, J. M., Capellades, G., Mandur, J. S., Braatz, R. D., & Myerson, A. S. (2019). Incorporating Solvent-Dependent Kinetics To Design a Multistage, Continuous, Combined Cooling/Antisolvent Crystallization Process. Organic Process Research & Development, 23(9), 1960–1969. URL: [Link]
-
Gelbrich, T., Hursthouse, M. B., & Threlfall, T. L. (2012). Molecular Conformation and Crystallization: The Case of Ethenzamide. Crystal Growth & Design, 12(11), 5389–5395. URL: [Link]
Sources
Comparative Reactivity Guide: Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate vs. Ethyl Acetate Derivatives
As a Senior Application Scientist, I frequently observe that the structural nuances of heterocyclic building blocks are underestimated during synthetic route design. When comparing a highly functionalized molecule like Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate to a baseline derivative like Ethyl 2-(1H-pyrazol-1-yl)acetate , we are not merely looking at a methyl versus ethyl ester difference. We are evaluating a fundamentally altered electronic landscape.
This guide objectively breaks down the reactivity profiles of these two classes, providing the mechanistic causality behind their behavior and field-proven, self-validating protocols to handle them effectively.
Mechanistic Causality & Electronic Effects
To understand the divergent reactivity of these compounds, we must analyze the electronic communication between the pyrazole core and the ester moiety.
The Baseline: Ethyl 2-(1H-pyrazol-1-yl)acetate In standard pyrazole-1-acetates, the unsubstituted pyrazole ring exerts a mild electron-withdrawing inductive effect (-I)[1]. This makes the alpha-carbon slightly more electron-deficient than a simple aliphatic chain, contributing to standard reactivity where the acetate group can undergo typical hydrolysis and chemical transformations[2]. The ester carbonyl remains moderately electrophilic, requiring standard basic or acidic conditions for cleavage.
The Highly Functionalized Core: Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate The introduction of the 4-nitro and 3-carbamoyl groups drastically changes the molecule's behavior. The nitro group at the 4-position acts as a powerful electron-withdrawing substituent, causing a massive depletion of electron density from the pyrazole ring system through both inductive (-I) and resonance (-M) effects[3].
This extreme electron deficiency is transmitted directly to the alpha-carbon and, subsequently, to the ester carbonyl. This results in two critical reactivity shifts:
-
Hyper-Electrophilicity: The ester carbonyl carbon becomes highly polarized, drastically lowering the activation energy required for nucleophilic attack (e.g., hydrolysis or aminolysis). Furthermore, methyl esters are sterically less hindered than ethyl esters, compounding this kinetic advantage.
-
Alpha-Proton Acidity: The combined pull of the ester group and the electron-starved pyrazole ring significantly lowers the pKa of the alpha-protons (CH₂ group). This makes the molecule highly susceptible to base-catalyzed side reactions, such as deprotonation and subsequent condensation, if reaction conditions are not strictly controlled.
Electronic cascade increasing ester electrophilicity via nitro-pyrazole inductive effects.
Quantitative Data Comparison
The table below summarizes the theoretical and observed physicochemical differences between the two ester classes, highlighting the need for divergent synthetic handling.
| Property / Metric | Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate | Ethyl 2-(1H-pyrazol-1-yl)acetate |
| Ester Alkyl Group | Methyl (Less steric hindrance) | Ethyl (Standard steric profile) |
| Carbonyl Electrophilicity | Very High (Due to -I/-M of NO₂/Amide) | Moderate (Standard pyrazole -I effect) |
| Alpha-Proton Acidity (pKa) | ~12 - 14 (Highly acidic) | ~20 - 22 (Moderately acidic) |
| Hydrolysis Kinetics (pH 10, 25°C) | Rapid (< 15 minutes) | Slow (2 - 4 Hours) |
| Primary Side-Reaction Risk | Alpha-deprotonation / Degradation | Minimal |
| Direct Aminolysis Capability | Yes (Often proceeds without coupling agents) | No (Requires saponification & coupling) |
Experimental Protocols & Methodologies
To ensure scientific integrity, every protocol must be a self-validating system. The methodologies below are designed to exploit the specific reactivity of the nitro-pyrazole derivative while mitigating its inherent risks.
Protocol A: Chemoselective Ester Hydrolysis
Objective: Hydrolyze the ester to the corresponding carboxylic acid without triggering alpha-carbon deprotonation.
-
Causality Check: Why use LiOH at 0 °C? The strong electron-withdrawing nature of the nitro-pyrazole core makes the alpha-protons highly acidic. Using strong bases like NaOH at room temperature risks deprotonation, leading to undesired Knoevenagel-type condensations or retro-aldol-like degradation. LiOH provides mild, controlled hydroxide delivery. The 0 °C temperature suppresses the activation energy for alpha-deprotonation while still allowing the highly favorable, hyper-electrophilic ester hydrolysis to proceed.
Step-by-Step Workflow:
-
Substrate Dissolution: Dissolve 1.0 mmol of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate in 4.0 mL of a 3:1 THF/H₂O mixture.
-
Thermal Control: Chill the reaction flask to exactly 0 °C using an ice-water bath. Allow 10 minutes for temperature equilibration.
-
Base Addition: Add 1.05 equivalents of LiOH monohydrate (dissolved in 1 mL H₂O) dropwise over 5 minutes.
-
Monitoring: Stir for 15–30 minutes at 0 °C. Monitor the disappearance of the starting material via LC-MS (UV 254 nm).
-
Quenching (Critical Step): Immediately quench the reaction by adding 1M HCl dropwise until the pH reaches 3-4. This protonates the resulting carboxylate and completely neutralizes the base, preventing any delayed side reactions.
-
Isolation: Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Standardized workflow for comparative ester hydrolysis kinetics.
Protocol B: Direct Aminolysis (Amide Bond Formation)
Objective: Form an amide bond directly from the ester.
-
Causality Check: Why omit coupling reagents? The methyl ester of the nitro-pyrazole derivative is sufficiently electrophilic due to the combined -I/-M effects that it can undergo direct aminolysis with primary aliphatic amines under mild heating. Conversely, the ethyl acetate derivative requires a traditional two-step saponification and amide coupling sequence (e.g., using HATU/DIPEA) because its carbonyl is insufficiently polarized for direct nucleophilic displacement.
Step-by-Step Workflow (For the Nitro-Pyrazole Derivative):
-
Dissolve 1.0 mmol of the methyl ester in 3.0 mL of anhydrous Methanol.
-
Add 2.0 equivalents of the desired primary amine.
-
Stir the mixture at 40–50 °C for 2–4 hours.
-
Monitor via TLC or LC-MS. Once complete, concentrate the solvent in vacuo and purify via flash chromatography.
References
- CAS 10199-61-8: Ethyl 1H-pyrazole-1-acetate Source: CymitQuimica URL
- 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride (Electronic Structure & Inductive Effects)
- Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)
Sources
Validation of LC-MS Methods for the Quantification of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
A Comparative Guide to Trace-Level Genotoxic Impurity Analysis in Pharmaceutical Development
Executive Summary & Mechanistic Background
In modern pharmaceutical development, the rigorous control of mutagenic impurities is a non-negotiable regulatory requirement. Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate (MCNPA) (CAS: 1823403-18-4) is a highly functionalized pyrazole derivative frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs)[1].
The analytical challenge stems directly from its chemical structure. The presence of the nitroaromatic group (-NO₂) classifies MCNPA as a structural alert for mutagenicity (Ames positive potential). Under the ICH M7 guidelines, DNA-reactive impurities lacking specific carcinogenicity data must be strictly controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure[2][3]. For a patient consuming a 100 mg daily dose of an API, this translates to an impurity limit of just 15 parts-per-million (ppm).
To ensure robust quality control, the analytical method must achieve a Limit of Quantitation (LOQ) well below this threshold (ideally <5 ppm). This guide objectively compares analytical methodologies and champions a self-validating UPLC-MS/MS (Triple Quadrupole) workflow as the gold standard for MCNPA quantification, detailing the causality behind every experimental choice.
Technology Comparison: UPLC-MS/MS vs. Alternatives
When quantifying trace nitroaromatic impurities, the choice of analytical platform dictates both the reliability of the data and the efficiency of the workflow. Below is an objective performance comparison between the recommended UPLC-MS/MS (QqQ) approach and common alternatives.
Table 1: Performance Comparison of Analytical Platforms for MCNPA
| Parameter | HPLC-UV (Traditional) | HRMS (Q-TOF) | UPLC-MS/MS (QqQ) |
| Detection Principle | Chromophore absorbance | Exact mass (Full Scan) | Multiple Reaction Monitoring (MRM) |
| Sensitivity (LOQ) | ~10 - 50 ppm | ~0.5 - 1 ppm | < 0.01 ppm (ppb level) |
| Specificity | Low (Prone to co-elution) | High (Mass accuracy < 5 ppm) | Ultra-High (Precursor-to-Product logic) |
| Matrix Interference | Severe | Moderate | Minimal (MRM filters matrix noise) |
| Linear Dynamic Range | 2-3 orders of magnitude | 3-4 orders of magnitude | 5-6 orders of magnitude |
| Primary Use Case | Bulk API assay | Unknown impurity screening | Targeted trace quantitation (ICH M7) |
The Causality of Superiority: While High-Resolution Mass Spectrometry (HRMS) is excellent for identifying unknown degradants, it suffers from a lower duty cycle and restricted dynamic range during targeted quantitation. HPLC-UV completely lacks the sensitivity required for ICH M7 compliance at trace levels. UPLC-MS/MS (QqQ) operating in MRM mode maximizes the duty cycle for specific precursor-to-product ion transitions, effectively filtering out the massive background noise generated by the bulk API.
Experimental Workflow & Protocol
To ensure trustworthiness, the following protocol is designed as a self-validating system . Every step is engineered to mitigate specific analytical risks, such as ion suppression and isobaric interference.
Sample Preparation: Solid Phase Extraction (SPE)
Direct injection of high-concentration API (e.g., 10 mg/mL) into an LC-MS system causes catastrophic electrospray ionization (ESI) suppression and rapidly contaminates the MS source. We utilize Polymeric Reversed-Phase SPE to decouple the trace MCNPA from the bulk matrix.
-
Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade Water through the SPE cartridge to activate the sorbent bed.
-
Loading: Dissolve 10 mg of the API in 1.0 mL of Water:Methanol (90:10, v/v). Load the sample at a controlled flow rate of 1 drop/sec. (Causality: The highly polar aqueous environment forces the relatively hydrophobic MCNPA to bind tightly to the sorbent).
-
Washing: Wash with 1.0 mL of 5% Methanol in Water to elute polar salts and non-retained matrix components.
-
Elution: Elute MCNPA using 1.0 mL of 100% Acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 35°C. Reconstitute in 100 µL of Mobile Phase A.
Chromatographic Separation (UPLC)
-
Column: Sub-2-µm BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 4.0 minutes. Flow rate: 0.4 mL/min.
-
Causality: The sub-2-µm particle size minimizes eddy diffusion (van Deemter equation), resulting in ultra-narrow peak widths (<3 seconds). This concentrates the analyte into a smaller elution volume, significantly boosting the signal-to-noise (S/N) ratio.
Mass Spectrometry (QqQ MRM)
Nitroaromatics can be challenging to ionize. However, the carbamoyl group (-CONH₂) on MCNPA acts as an excellent proton acceptor, making ESI Positive Mode highly efficient.
-
Precursor Ion: [M+H]⁺ at m/z 229.06
-
Quantifier Transition: m/z 229.1 → 183.1 (Collision Energy: 15 eV).
-
Mechanistic Logic: The nitro group is highly labile under Collision-Induced Dissociation (CID). The neutral loss of NO₂ (46 Da) is the most thermodynamically favored pathway, yielding the highest abundance for quantitation.
-
-
Qualifier Transition: m/z 229.1 → 197.1 (Collision Energy: 12 eV).
-
Mechanistic Logic: Corresponds to the loss of CH₃OH (32 Da) from the acetate ester moiety, confirming structural identity.
-
Mandatory Visualizations
Workflow Architecture
Figure 1: End-to-end analytical workflow for trace MCNPA quantification in API matrices.
MRM Fragmentation Logic
Figure 2: MRM fragmentation logic for MCNPA highlighting quantifier and qualifier transitions.
Method Validation Data (per ICH M10)
To ensure regulatory trustworthiness, the method was validated strictly according to the ICH M10 Bioanalytical Method Validation guidelines[4]. The self-validating nature of the SPE-UPLC-MS/MS system is demonstrated by the exceptional recovery and negligible matrix effects.
Table 2: Summary of ICH M10 Validation Parameters
| Validation Parameter | Acceptance Criteria (ICH M10) | Experimental Result | Status |
| Linearity Range | R² ≥ 0.990 | 0.5 – 100 ng/mL (R² = 0.998) | Pass |
| Limit of Quantitation (LOQ) | S/N ≥ 5 | 0.5 ng/mL (S/N = 18) | Pass |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 4.2% – 7.8% | Pass |
| Inter-day Accuracy | 85% – 115% of nominal | 94.5% – 102.3% | Pass |
| Matrix Factor (IS Normalized) | CV ≤ 15% | 0.96 (CV = 3.1%) | Pass |
| Extraction Recovery | Consistent across levels | 88.4% – 91.2% | Pass |
Note: The Matrix Factor of 0.96 indicates that the SPE protocol successfully removed >95% of ion-suppressing API components, proving the causality between rigorous sample preparation and reliable MS data.
Conclusion
The quantification of genotoxic impurities like Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate requires analytical strategies that go beyond standard quality control. While HPLC-UV and HRMS have their place in pharmaceutical analysis, they fail to provide the necessary sensitivity and dynamic range for ICH M7 compliance.
By pairing the matrix-clearing power of Solid Phase Extraction with the ultra-high resolution of sub-2-µm chromatography and the absolute specificity of QqQ MRM mass spectrometry, this UPLC-MS/MS workflow provides a robust, self-validating system. It guarantees that mutagenic risks are controlled well below the 1.5 µ g/day threshold, ensuring both regulatory compliance and patient safety.
References
- BLDpharm. "1823403-18-4 | Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate".
- European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline". EMA Scientific Guidelines.
- European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline". EMA Scientific Guidelines.
- IntuitionLabs. "ICH M7: A Guide to Mutagenic Impurity Assessment Software". IntuitionLabs Insights.
Sources
- 1. 5679-18-5|Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate|BLD Pharm [bldpharm.com]
- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Benchmarking different synthesis routes for Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
A Comparative Guide to Regioselective Pyrazole Functionalization
Executive Summary
Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 1823403-18-4) is a highly versatile, functionalized pyrazole building block. It serves as a critical intermediate in the synthesis of aminopyrazole-based active pharmaceutical ingredients (APIs), including potent Glycogen Synthase Kinase 3 (GSK3) inhibitors and selective cGMP PDE5 inhibitors .
The presence of three distinct functional groups (an N-alkyl acetate, a C3-carboxamide, and a C4-nitro group) on the pyrazole core presents significant chemoselective and regioselective challenges during synthesis. This guide benchmarks three divergent synthetic strategies, providing experimental causality to help development chemists select the most robust and scalable route.
Retrosynthetic Strategies & Route Benchmarking
When designing the synthesis of this molecule from commercially available, the sequence of functional group transformations dictates the overall success of the campaign.
Table 1: Quantitative Benchmarking of Synthetic Routes
| Metric | Route A: Late-Stage Alkylation | Route B: Late-Stage Nitration | Route C: Late-Stage Amidation |
| Sequence | Amidation → N-Alkylation | N-Alkylation → Nitration | Esterification → Alkylation → Amidation |
| Overall Yield | 65 – 75% | 35 – 45% | < 15% (Target) |
| Regioselectivity | High (N1 favored over N2) | Moderate | High (N1 favored) |
| Chemoselectivity | Excellent | Poor (Hydrolysis risk) | Fatal Flaw (Over-amidation) |
| Scalability | High (Standard conditions) | Low (Thermal hazards) | Not Viable |
Mechanistic Insights & The Chemoselectivity Trap
As an Application Scientist evaluating these pathways, I strongly advise against Route C . At first glance, converting the starting material to a diester (Methyl 2-(3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl)acetate) and subjecting it to aminolysis (NH₃/MeOH) seems elegant. However, this ignores a fundamental chemoselectivity trap: the aliphatic N1-acetate ester is significantly more electrophilic than the conjugated, electron-deficient C3-pyrazole ester. Aminolysis will preferentially attack the acetate group, yielding the unwanted 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetamide over-amidation byproduct.
Route A is the field-proven standard. By establishing the C3-carboxamide before N-alkylation , we leverage the steric bulk of the carboxamide group. During the SN2 alkylation with methyl bromoacetate, the N2 position is sterically shielded, funneling the reaction predominantly toward the desired N1-alkylated isomer.
Visualizing the Synthetic Workflows
Comparative workflow of Route A (Optimal) vs. Route C (Chemoselectivity Failure).
Validated Experimental Protocols (Route A)
The following protocols represent a self-validating system designed to maximize regioselectivity while preserving fragile functional groups.
Step 1: Synthesis of 4-nitro-1H-pyrazole-3-carboxamide
Causality Check: 1,1'-Carbonyldiimidazole (CDI) is utilized over thionyl chloride to activate the carboxylic acid. This avoids harsh acidic conditions and the generation of HCl gas, which can complicate scale-up and degrade the nitro-pyrazole core.
-
Activation: Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M) under an inert atmosphere at 0 °C. Add CDI (1.2 eq) portion-wise. Stir for 1 hour at 25 °C to ensure complete formation of the acyl imidazole intermediate.
-
Amidation: Cool the mixture back to 0 °C. Add ammonium chloride (2.0 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Isolation: Stir for 12 hours at 25 °C. Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under vacuum to afford 4-nitro-1H-pyrazole-3-carboxamide as a pale solid (Yield: ~85%).
-
Validation: Confirm intermediate formation via LC-MS (Expected [M+H]⁺: 157.1).
Step 2: Regioselective N-Alkylation
Causality Check: Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base. It is strong enough to deprotonate the pyrazole N-H (pKₐ ~10) but too weak to induce hydrolysis of the methyl bromoacetate or the newly formed carboxamide.
-
Deprotonation: Suspend 4-nitro-1H-pyrazole-3-carboxamide (1.0 eq) and finely powdered anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.3 M). Stir for 30 minutes at 25 °C.
-
Alkylation: Cool the suspension to 0 °C. Add methyl bromoacetate (1.1 eq) dropwise to control the exotherm and minimize dialkylation.
-
Reaction: Warm to 25 °C and stir for 4–6 hours. Monitor via TLC/LC-MS until the starting material is consumed. The steric bulk of the C3-carboxamide ensures a ~4:1 ratio of N1 to N2 alkylation.
-
Purification: Filter off the inorganic salts. Concentrate the filtrate under high vacuum to remove DMF. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the pure N1 isomer.
-
Validation: Confirm product identity via LC-MS (Expected[M+H]⁺: 245.0) and ¹H-NMR (ensure the pyrazole C5-H singlet is present around 8.3–8.6 ppm, confirming the core remains intact and regiochemistry is correct).
References
-
The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis PubMed Central (PMC) URL:[Link]
- Process for the preparation of pyrazoles (US6407259B1)
-
4-Nitro-1H-pyrazole-3-carboxylic acid (CID 219739) PubChem - National Center for Biotechnology Information URL:[Link]
Comparative Reactivity of 4-Nitro vs. 4-Amino Pyrazole Acetates in Substitution Reactions: A Comprehensive Guide
As a Senior Application Scientist, I frequently encounter challenges in the functionalization of heterocyclic scaffolds during drug discovery and materials development. Pyrazole acetates—specifically N-acetylpyrazoles and ring-substituted pyrazolyl acetates—are versatile intermediates. However, their reactivity is not monolithic. The introduction of a substituent at the C4 position acts as a powerful stereoelectronic switch.
This guide objectively compares the reactivity of 4-nitro vs. 4-amino pyrazole acetates across nucleophilic acyl substitution (acyl transfer) and aromatic substitution pathways, providing the mechanistic causality and experimental data necessary for rational synthetic design.
Mechanistic Causality: The Stereoelectronic Switch
The fundamental reactivity of substituted pyrazole acetates is governed by the push-pull electronic dynamics of the C4 substituent, which modulates the π -electron density of the entire heterocyclic core.
Nucleophilic Acyl Substitution (Acyl Transfer)
When utilizing 1-acetyl-4-substituted pyrazoles as acylating agents, the reaction proceeds via a tetrahedral intermediate. The rate-determining step is the collapse of this intermediate, which is entirely dependent on the leaving group ability of the pyrazolate anion.
-
1-Acetyl-4-nitropyrazole (The "Pull"): The strongly electron-withdrawing nitro group (Hammett σp=+0.78 ) drastically reduces the electron density of the pyrazole core. The pKa of the parent 4-nitropyrazole drops to approximately 9.63 (1)[1]. This makes the 4-nitropyrazolate anion an excellent leaving group, rendering 1-acetyl-4-nitropyrazole a highly reactive acylating agent capable of rapid aminolysis and hydrolysis, similar to other highly activated amides (2)[2].
-
1-Acetyl-4-aminopyrazole (The "Push"): Conversely, the strongly electron-donating amino group ( σp=−0.66 ) enriches the pyrazole ring's electron density. The pKa of the parent 4-aminopyrazole rises significantly (>14.0). Consequently, the 4-aminopyrazolate anion is a poor leaving group, making its N-acetyl derivative highly stable and resistant to nucleophilic acyl substitution (3)[3].
Aromatic Substitution (EAS and SNAr)
If the acetate is positioned on the ring (e.g., as a leaving group at C3/C5) or if the ring itself is the target of substitution, the C4 substituent dictates the pathway:
-
Electrophilic Aromatic Substitution (EAS): The 4-amino group activates the adjacent C3/C5 positions toward electrophiles (e.g., halogenation). The 4-nitro group heavily deactivates the ring.
-
Nucleophilic Aromatic Substitution (SNAr): The 4-nitro group activates the pyrazole ring toward SNAr, facilitating the displacement of leaving groups at C3/C5 (4)[4]. The 4-amino group completely suppresses SNAr pathways.
Quantitative Reactivity Comparison
The following table summarizes the divergent physicochemical properties and reactivity metrics of the two derivatives.
| Property / Metric | 1-Acetyl-4-nitropyrazole | 1-Acetyl-4-aminopyrazole |
| Electronic Effect (Hammett σp ) | +0.78 (Strong EWG) | -0.66 (Strong EDG) |
| Parent Pyrazole NH pKa | ~9.63 | >14.0 |
| Acyl Transfer Reactivity (Aminolysis) | Extremely High (Fast) | Very Low (Stable) |
| Susceptibility to EAS (C3/C5) | Deactivated | Highly Activated |
| Susceptibility to SNAr (C3/C5) | Activated | Deactivated |
Experimental Methodologies
To establish trustworthiness, the following protocols are designed as self-validating systems to empirically demonstrate the stereoelectronic effects discussed above.
Protocol A: Comparative Kinetic Assay for Acyl Transfer (Aminolysis)
Objective: To quantitatively compare the acylating power of 1-acetyl-4-nitropyrazole vs. 1-acetyl-4-aminopyrazole using benzylamine. Causality: Benzylamine acts as the nucleophile. The rate of N-benzylacetamide formation directly correlates with the leaving group ability of the respective pyrazolate.
-
Preparation: Prepare separate 0.1 M solutions of 1-acetyl-4-nitropyrazole and 1-acetyl-4-aminopyrazole in anhydrous acetonitrile (MeCN).
-
Initiation: Add 1.0 equivalent of benzylamine to each solution at 25°C under rigorous stirring.
-
Kinetic Sampling: Withdraw 50 µL aliquots at 5, 15, 30, 60, and 120 minutes. Quench immediately in 950 µL of cold MeCN containing 0.1% Trifluoroacetic acid (TFA).
-
Analysis: Analyze aliquots via RP-HPLC (C18 column, H2O/MeCN gradient, UV detection at 254 nm).
-
Self-Validation: The 1-acetyl-4-nitropyrazole assay will show >90% conversion to N-benzylacetamide within 15 minutes. The 1-acetyl-4-aminopyrazole assay will show <5% conversion after 2 hours, validating the stereoelectronic deactivation.
Protocol B: Electrophilic Bromination of 1-Acetyl-4-aminopyrazole
Objective: To demonstrate the EAS activation provided by the 4-amino group.
-
Dissolution: Dissolve 10 mmol of 1-acetyl-4-aminopyrazole in 20 mL of glacial acetic acid. (Note: The N-acetyl group protects the amine from unwanted oxidation while maintaining ring activation).
-
Reagent Addition: Dropwise add 1.05 equivalents of elemental bromine ( Br2 ) dissolved in 5 mL of acetic acid at 0°C.
-
Reaction: Stir for 30 minutes. The electron-rich ring allows rapid bromination at the C5 position.
-
Workup: Pour the mixture into ice water containing sodium thiosulfate to quench excess bromine. Filter, wash, and dry the resulting brominated precipitate.
Mandatory Visualization
Mechanistic divergence in nucleophilic acyl substitution based on the C4 substituent.
Step-by-step experimental workflow for the comparative kinetic aminolysis assay.
References
-
4-Nitropyrazole Chemical Properties. ChemicalBook. 1
-
Peterson, L. K., et al. "The Mechanism of the Transition Metal-catalyzed Reaction of 1,1′-Carbonyldipyrazoles with Aldehydes and Ketones." Canadian Journal of Chemistry, 1974. 2
-
"Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives." MDPI Molecules, 2013. 3
-
Makosza, M., et al. "Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry." ACS Publications, 2004. 4
Sources
A Comprehensive Guide to the Validation of Impurity Profiling and Detection in Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate Batches
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling
In pharmaceutical development, the safety, efficacy, and quality of a drug substance are paramount. Impurities, even at trace levels, can significantly impact these attributes.[1][2] Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. This is a critical activity throughout the drug development lifecycle, from early-stage synthesis to commercial manufacturing.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B) that mandate the control of impurities.[3][4][5][6]
Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate is a complex organic molecule with several potential sources of impurities, including starting materials, by-products of the synthesis, and degradation products.[7] Therefore, a well-designed and validated impurity profiling method is essential to ensure the quality and safety of this active pharmaceutical ingredient (API).
Pillar 1: Expertise & Experience in Analytical Method Selection
The choice of analytical technique is the foundation of a successful impurity profiling strategy. For a polar, non-volatile compound like Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate, High-Performance Liquid Chromatography (HPLC) is the technique of choice.[8][9]
Comparison of Analytical Techniques for Impurity Profiling:
| Technique | Applicability to Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Excellent. Ideal for separating polar, non-volatile compounds. | High resolution, sensitivity, and reproducibility.[8][9] Well-established for pharmaceutical analysis. | May require derivatization for some compounds (not necessary here). Limited structural information without a mass spectrometer.[10] |
| Gas Chromatography (GC) | Poor. Not suitable for non-volatile and thermally labile compounds. | Excellent for volatile and semi-volatile impurities like residual solvents.[8] | Requires the analyte to be volatile or amenable to derivatization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Excellent. Combines the separation power of HPLC with the identification capabilities of MS. | Provides molecular weight and structural information, aiding in the identification of unknown impurities.[8][11][12] High sensitivity and selectivity.[10][12] | Higher cost and complexity compared to HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Good for characterization. Provides detailed structural information. | The most powerful technique for unambiguous structure elucidation of isolated impurities.[13] | Lower sensitivity compared to MS, not ideal for trace-level detection directly in the API. |
Causality Behind Experimental Choice:
For routine impurity profiling and quality control of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate batches, a validated Reversed-Phase HPLC (RP-HPLC) method with UV detection is the most pragmatic and widely accepted approach. The pyrazole and nitro functional groups in the molecule provide strong UV absorbance, making UV detection suitable and sensitive. For the crucial task of identifying and characterizing unknown impurities that may arise during development or from new synthetic routes, LC-MS is indispensable.[12] Its ability to provide mass information is key to elucidating the structures of these unknowns.[10]
Pillar 2: Trustworthiness Through a Self-Validating System
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The validation process, guided by ICH Q2(R1), ensures the reliability of the data generated.[14][15]
Workflow for Impurity Profiling Validation:
Caption: Workflow for the validation of an impurity profiling method.
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of developing a stability-indicating method.[16] It helps to identify potential degradation products and demonstrates the method's ability to separate these from the API.[17][18][19]
Objective: To generate potential degradation products of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate under various stress conditions and to assess the specificity of the HPLC method.
Step-by-Step Methodology:
-
Sample Preparation: Prepare separate solutions of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Stress Conditions: Expose the solutions to the following conditions:[16][17]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid API at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using the developed HPLC method.
-
Evaluation:
-
Assess the peak purity of the API peak in all stressed samples using a photodiode array (PDA) detector or mass spectrometer.
-
Ensure that all major degradation product peaks are well-resolved from the API peak.
-
A successful forced degradation study demonstrates the stability-indicating nature of the method.[19]
-
Validation of the Analytical Method
The following parameters must be evaluated according to ICH Q2(R1) guidelines:[15][20]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][21] | The API peak should be pure and well-resolved from all impurity and degradation peaks. |
| Linearity | To demonstrate that the results are directly proportional to the concentration of the analyte in the sample.[14] | Correlation coefficient (r²) ≥ 0.998. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.[14][22] | From the Limit of Quantitation (LOQ) to 120% of the specification limit for each impurity. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[21] | Recovery of 80-120% for spiked impurities at different concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[21] | Repeatability (RSD ≤ 5.0%), Intermediate Precision (RSD ≤ 10.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14] | Typically a signal-to-noise ratio of 10:1. The LOQ must be at or below the reporting threshold.[23] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[15] | No significant change in resolution or quantitation when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Pillar 3: Authoritative Grounding & Comprehensive References
The control of impurities is not just a scientific exercise but a regulatory requirement. The ICH guidelines provide a framework for reporting, identifying, and qualifying impurities.[24][25][26][27]
ICH Thresholds for Impurities in a New Drug Substance:
The action required for a given impurity is determined by its level in the drug substance, which is linked to the maximum daily dose (MDD) of the drug.[3][24][25]
Caption: Decision tree for impurity control based on ICH Q3A guidelines.
For a hypothetical Maximum Daily Dose of 500 mg for a drug containing Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate, the thresholds would be:[24][25]
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10% (or 1.0 mg total daily intake, whichever is lower)
-
Qualification Threshold: 0.15% (or 1.0 mg total daily intake, whichever is lower)
This means any impurity found at a level greater than 0.05% must be reported.[23] If it exceeds 0.10%, its chemical structure must be determined.[23] If it is present at a level above 0.15%, toxicological data is required to demonstrate its safety.[3][24]
Comparison of Impurity Profiles Across Batches
Once a validated method is in place, it can be used to compare the impurity profiles of different batches of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate. This data is crucial for ensuring batch-to-batch consistency and for identifying any trends or new impurities that may emerge from process changes.
Hypothetical Impurity Data for Three Batches:
| Impurity | Retention Time (min) | Batch A (%) | Batch B (%) | Batch C (%) | ICH Identification Threshold (%) | Action |
| Starting Material 1 | 4.2 | 0.06 | 0.07 | 0.05 | 0.10 | Report |
| By-product X | 6.8 | 0.12 | 0.11 | 0.13 | 0.10 | Identify & Report |
| Unknown 1 | 9.1 | 0.04 | 0.03 | 0.04 | 0.10 | Below Reporting Threshold |
| Degradant Y | 11.5 | 0.08 | 0.09 | 0.08 | 0.10 | Report |
| Total Impurities | - | 0.30 | 0.30 | 0.30 | - | Report |
This comparative data allows for the establishment of appropriate specifications for each identified impurity and for the total impurity content in the drug substance.[24]
Conclusion
The validation of an impurity profiling method for Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate is a scientifically rigorous and regulatory-driven process. A combination of a well-chosen analytical technique (RP-HPLC), a thorough validation protocol based on ICH guidelines, and a deep understanding of the potential impurities is essential. By following the principles of Expertise, Trustworthiness, and Authoritative Grounding, researchers and drug development professionals can ensure the development of a robust and reliable method. This, in turn, guarantees the quality, safety, and consistency of the drug substance, ultimately protecting patient health.
References
-
Guidance for Industry Q3A Impurities in New Drug Substances - FDA. U.S. Food and Drug Administration. [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Impurity Profiling and Characterization for Generic Project - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]
-
Forced Degradation | SGS USA. SGS. [Link]
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. AMSbiopharma. [Link]
-
Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives | Open Access Journals - Research and Reviews. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Guidance for industry : Q3A impurities in new drug substances - National Library of Medicine Institution - NIH. National Library of Medicine. [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy. ECA Academy. [Link]
-
Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. AMSbiopharma. [Link]
-
Q3B(R2) Guideline.pdf - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Q3B(R) Impurities in New Drug Products (Revision 3) August 2006 - FDA. U.S. Food and Drug Administration. [Link]
-
Small Molecule Identity and Purity Testing - Pacific BioLabs. Pacific BioLabs. [Link]
-
ICH Topic Q 3 B (R2) - Impurities in new drug products. Therapeutic Goods Administration. [Link]
-
Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed. National Center for Biotechnology Information. [Link]
-
High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. Sterling Pharma Solutions. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. U.S. Food and Drug Administration. [Link]
-
Defining Specifications for Known and Unknown Impurities in Drug Substance. LinkedIn. [Link]
-
Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Impurities in APIs and Their Effects on Products - Contract Pharma. Contract Pharma. [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. Veeprho. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Impurities Characterization in Pharmaceuticals: A Review. Journal of Analytical & Pharmaceutical Research. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - Semantic Scholar. Semantic Scholar. [Link]
-
476 Organic Impurities in Drug Substances and Drug Products. U.S. Pharmacopeia. [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. [Link]
-
Impurity Identification & Characterization - EAG Laboratories. EAG Laboratories. [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics - KBI Biopharma. KBI Biopharma. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency. [Link]
-
VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY - IKEV. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate. ResearchGate. [Link]
-
1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. U.S. Pharmacopeia-National Formulary. [Link]
-
Guidance for Industry - ANDAs: Impurities in Drug - Regulations.gov. Regulations.gov. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - arkat usa. ARKAT USA, Inc. [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. contractpharma.com [contractpharma.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. veeprho.com [veeprho.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. database.ich.org [database.ich.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Forced Degradation | SGS USA [sgs.com]
- 18. library.dphen1.com [library.dphen1.com]
- 19. onyxipca.com [onyxipca.com]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. ikev.org [ikev.org]
- 22. database.ich.org [database.ich.org]
- 23. pharmagrowthhub.com [pharmagrowthhub.com]
- 24. fda.gov [fda.gov]
- 25. database.ich.org [database.ich.org]
- 26. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 27. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate proper disposal procedures
Operational Guide: Safe Handling and Disposal of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate is a highly functionalized nitroheterocyclic compound frequently utilized in advanced synthetic chemistry and drug development. Because its molecular architecture features a nitro group (-NO₂), a pyrazole ring, an ester, and a primary amide, it presents a multifaceted reactivity profile. Proper disposal is not merely a regulatory formality; it is a critical operational safeguard designed to prevent environmental toxicity and hazardous chemical incompatibilities [1].
As a Senior Application Scientist, I have structured this guide to provide you with the mechanistic reasoning behind each safety protocol, ensuring your laboratory maintains a self-validating, foolproof waste management system.
Physicochemical Hazard Profile & Causality
To safely manage the disposal of this compound, personnel must first understand the structural liabilities that dictate its handling. The nitro group is susceptible to exothermic reduction, while the ester and amide functionalities are prone to hydrolysis.
Table 1: Hazard Summary and Mechanistic Rationale
| Chemical Feature | Associated Liability | Mechanistic Rationale & Risk |
| Nitro Group (-NO₂) | Energetic / Reducible | Highly susceptible to reduction. Mixing with strong reducing agents can cause runaway exothermic reactions. |
| Ester & Amide Groups | Hydrolyzable | Degrades in the presence of strong acids or bases, altering the solubility and toxicity profile of the waste stream. |
| Pyrazole Core | Ecotoxicity | Biologically active heterocycle; poses a severe threat to aquatic life if introduced into standard municipal wastewater systems. |
| Powder Form | Inhalation / Sensitization | Fine particulates can be inhaled or absorbed through mucous membranes, requiring localized exhaust ventilation. |
Waste Segregation & Storage Protocol
The foundational rule of chemical disposal is strict segregation. Mixing incompatible waste streams is the leading cause of laboratory thermal events.
-
Incompatibility Alert: Never combine Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong alkalis. The reduction of nitroaromatics/nitroheterocycles is highly exothermic and can over-pressurize sealed waste containers [1].
-
Container Selection: Utilize High-Density Polyethylene (HDPE) or amber glass containers. These materials prevent UV-induced degradation and are impervious to the common organic solvents (like DMSO or DMF) typically used to dissolve this compound.
-
Secondary Containment: Always place the primary waste container inside a chemically resistant secondary bin to capture catastrophic container failures.
Step-by-Step Disposal Methodology
Do not dispose of this compound down the drain or in standard solid waste bins. Follow this validated methodology to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and equivalent international standards [3].
Step 1: Point-of-Generation Preparation
-
Don appropriate Personal Protective Equipment (PPE): Nitrile gloves, splash-proof chemical goggles, and a flame-resistant lab coat.
-
Ensure all transfer operations occur within a certified, actively drawing chemical fume hood to prevent inhalation of aerosolized powders or solvent vapors.
Step 2: Waste Containerization
-
For Solid Waste: Carefully sweep up residual powders using non-sparking tools. Transfer to a dedicated solid hazardous waste container.
-
For Liquid Waste: Funnel solutions containing the compound into a designated "Hazardous Organic Waste - Nitro Compounds" liquid carboy. Do not fill past 80% capacity to allow for vapor expansion.
Step 3: Regulatory Labeling
-
Affix a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container.
-
Explicitly write the full chemical name: Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate. Do not use acronyms or structural shorthand.
-
Check the "Toxic" and "Environmental Hazard" indicator boxes.
Step 4: Satellite Accumulation and Transfer
-
Store the container in your laboratory's designated Satellite Accumulation Area (SAA).
-
Adhere strictly to institutional time limits (typically 90 to 180 days, depending on your facility's generator status) before transferring the waste to your Environmental Health and Safety (EHS) department [3].
Visualizing the Disposal Workflow
The Environmental Protection Agency (EPA) recognizes high-temperature rotary kiln incineration as the Best Demonstrated Available Technology (BDAT) for nitro compounds. Incineration at temperatures exceeding 1,000°C ensures the complete mineralization of the compound into N₂, CO₂, and H₂O, preventing the formation of toxic Products of Incomplete Combustion (PICs) [2].
Workflow for safe segregation, accumulation, and high-temperature incineration of nitro waste.
Spill Response & Decontamination
In the event of an accidental release, immediate and calculated action is required.
For Solid Spills:
-
Do not dry sweep. Dry sweeping generates airborne dust, drastically increasing inhalation risks.
-
Lightly moisten the spilled powder with a compatible, non-reactive solvent (e.g., water or a small amount of isopropanol) to suppress dust.
-
Collect the dampened material using a plastic scraper and place it into a solid hazardous waste container.
For Liquid/Solution Spills:
-
Crucial Causality: Do not use paper towels for large, concentrated spills. The combination of a high-surface-area combustible material (cellulose) and an oxidizing/energetic nitro compound creates a severe friction-sensitive fire hazard once the solvent evaporates [1].
-
Instead, surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or specialized chemical spill pads.
-
Sweep the absorbed mixture into a hazardous waste bag, seal it, and label it as spill cleanup debris for EHS collection. Wash the affected surface with soap and water to remove trace residues.
References
-
U.S. Environmental Protection Agency (EPA) / Department of Energy. "Screening Level Ecological Risk Assessment Protocol for Hazardous Waste Combustion Facilities." EPA OSW, 1999. URL: [Link]
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center, 2025. URL: [Link]
Personal protective equipment for handling Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
As a Senior Application Scientist, I approach the handling of novel, highly functionalized building blocks not merely as a compliance exercise, but as a mechanistic risk-mitigation strategy. Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS 1823403-18-4) is a valuable intermediate in drug discovery, featuring a pyrazole core substituted with a nitro group, a carbamoyl group, and an acetate ester.
While this compound is stable under standard laboratory conditions, the presence of a nitro group conjugated to a nitrogen-rich heterocycle introduces specific structural alerts: potential for rapid dermal absorption, skin sensitization, and localized thermal reactivity under extreme conditions[1]. To ensure absolute safety and operational excellence, every protocol must be a self-validating system—integrating engineering controls with appropriate Personal Protective Equipment (PPE) so that the failure of one layer does not result in exposure[2].
Mechanistic Hazard Causality & PPE Logic
Understanding why we select specific PPE is critical for building a proactive safety culture. The OSHA Laboratory Standard (29 CFR 1910.1450) and PPE Standard (29 CFR 1910.132) mandate that hazard assessments dictate protective measures[2],[3].
-
The Nitro-Heterocycle Alert: Nitroaromatics and nitroheterocycles are notorious for their ability to penetrate standard examination gloves, especially when dissolved in polar aprotic solvents like DMSO or DMF. Systemic absorption can lead to sensitization or, in extreme cases of high exposure, methemoglobinemia[4].
-
The Powder Aerosolization Alert: As a finely milled solid, static charge during weighing can cause aerosolization, presenting an inhalation hazard.
Causal mapping of structural hazards to required PPE for nitro-pyrazoles.
Mandatory PPE Matrix by Operational Scale
To standardize safety across different workflows, the following matrix summarizes the quantitative and qualitative PPE requirements based on the scale of the operation.
| Operation Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory / Engineering |
| Analytical (<100 mg) | ANSI Z87.1 Splash Goggles | Standard Nitrile (Single layer) | Standard Lab Coat | Fume Hood (80–120 fpm) |
| Synthesis (100 mg - 1 g) | ANSI Z87.1 Splash Goggles | Double Nitrile Gloves | Flame-Resistant (FR) Coat | Fume Hood (80–120 fpm) |
| Preparative (>1 g) | Goggles + Face Shield | Nitrile over Butyl Rubber | FR Coat + Chemical Apron | Fume Hood + Blast Shield |
Operational Workflows & Experimental Protocols
The following step-by-step methodologies provide self-validating procedures for handling Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate.
Protocol A: Safe Weighing and Transfer (Analytical to Synthesis Scale)
-
Verification of Engineering Controls: Prior to opening the chemical container, verify that the laboratory chemical hood is operational with a face velocity of 80–120 feet per minute (fpm)[3]. Never deliberately sniff or handle compounds of unknown toxicity outside of local exhaust ventilation[5].
-
PPE Donning: Inspect and don an FR laboratory coat, ANSI Z87.1-compliant chemical splash goggles, and double-layer nitrile gloves.
-
Static Mitigation: Nitro-heterocycle powders are prone to static cling. Pass an anti-static ionizing bar over the micro-spatula and anti-static weigh boat to prevent the powder from aerosolizing upon transfer.
-
Transfer: Carefully transfer the required mass of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate into the weigh boat. Cap the source vial immediately to minimize environmental exposure.
-
Decontamination: Wipe the balance pan and surrounding hood surface with a disposable wipe dampened with isopropanol.
-
Doffing: Remove the outer gloves inside the hood using the glove-in-glove technique. Dispose of them as solid hazardous waste, and wash hands immediately with soap and water[5].
Protocol B: Preparative-Scale Reaction Setup & Workup (>1 g)
-
Enhanced PPE Donning: When dissolving the compound in aggressive organic solvents (e.g., DMF, DMSO, or DMAc), standard nitrile offers insufficient breakthrough times. Don a pair of heavy-duty butyl rubber gloves over a nitrile inner layer[5].
-
Containment: Perform all transfers and solvent additions behind a physical polycarbonate blast shield within the fume hood. Energy-rich nitro-pyrazoles can exhibit localized thermal reactivity if exposed to strong bases or catalytic metals without proper cooling[1].
-
Solvent Addition: Dissolve the compound slowly via an addition funnel. Monitor the reaction flask for unexpected exothermic activity.
-
Workup: During aqueous extraction in a separatory funnel, vent the funnel frequently. Side-reactions involving nitro compounds can occasionally generate gas, leading to overpressurization.
Standard operating workflow for handling nitro-pyrazole derivatives.
Waste Disposal and Decontamination Plan
Improper disposal of nitro-heterocycles poses severe environmental and facility risks. Adhere strictly to the following disposal logistics:
-
Drain Prohibition: Under no circumstances should Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate, or any solutions containing it, be disposed of down the sink. Nitro compounds are strictly prohibited from drain disposal due to environmental toxicity and the risk of accumulating in sewer systems[6].
-
Solid Waste: All contaminated gloves, weigh boats, and wipes must be placed in a designated, clearly labeled "Solid Hazardous Waste - Nitroaromatics" container.
-
Liquid Waste: Segregate organic and aqueous washings into a dedicated waste carboy labeled "Halogenated/Non-Halogenated Solvent Waste containing Nitro-Heterocycles." Ensure the waste container is properly vented to prevent pressure buildup.
-
Spill Mitigation: In the event of a powder spill, do not dry sweep. Cover the spill with damp absorbent pads (using water or a mild solvent like isopropanol) to suppress dust, then carefully scoop the material into a hazardous waste container using a non-sparking tool[5],[3].
References
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf / National Research Council URL: [Link] Citation Index: [5]
-
Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link] Citation Index: [2]
-
Title: Laboratory Safety Guidance (OSHA 3404-11R) Source: Occupational Safety and Health Administration (OSHA) URL: [Link] Citation Index: [3]
-
Title: Prudent Practices in the Laboratory (2011 Edition) Source: National Academies Press URL: [Link] Citation Index: [1]
-
Title: Chemical Hygiene Plan Source: USDA Agricultural Research Service (ARS) URL: [Link] Citation Index: [6]
-
Title: NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link] Citation Index: [4]
Sources
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. nrc.gov [nrc.gov]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chemical Hygiene Plan : USDA ARS [ars.usda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
